(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Description
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Properties
IUPAC Name |
(3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6-7,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEUTESMNAONPQ-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H](CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360547 | |
| Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
740774-41-8 | |
| Record name | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS 740774-41-8 properties
Technical Monograph: (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Executive Summary
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (CAS 740774-41-8) is a chiral
This technical guide outlines the physicochemical profile, asymmetric synthesis strategies, and handling protocols for CAS 740774-41-8. It is designed for medicinal chemists and process engineers requiring high-purity enantiomers for structure-activity relationship (SAR) studies targeting the GABA-B receptor or the
Part 1: Chemical Identity & Physicochemical Profile
The distinguishing feature of this molecule is the (R)-configuration at the
Table 1: Physicochemical Properties
| Property | Value / Description | Note |
| CAS Number | 740774-41-8 | Specific to the (R)-enantiomer |
| IUPAC Name | (3R)-4-amino-3-(4-methoxyphenyl)butanoic acid | |
| Molecular Formula | ||
| Molecular Weight | 209.24 g/mol | |
| Chirality | (R)-Enantiomer | Eutomer for GABA-B activity (typically) |
| Physical State | White to off-white crystalline solid | Hygroscopic tendency |
| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Zwitterionic character affects pH-dependent solubility |
| pKa (Predicted) | Carboxyl: ~3.8; Amino: ~9.6 | Typical for |
| Melting Point | 192–196 °C (Decomposes) | Varies with crystal habit/salt form |
Part 2: Synthetic Pathways (Asymmetric Synthesis)
For high-value research applications, racemic synthesis followed by chiral resolution is inefficient. The preferred "Senior Scientist" approach utilizes Asymmetric Hydrogenation , ensuring high enantiomeric excess (ee > 98%) and scalability.
Core Logic: The Enantioselective Route
The synthesis hinges on the asymmetric reduction of a prochiral alkene precursor. Using a Rhodium (Rh) or Ruthenium (Ru) catalyst complexed with a chiral phosphine ligand (e.g., BINAP or DuPhos) allows for the establishment of the stereocenter at C3 with high precision.
Experimental Protocol: Asymmetric Hydrogenation
Reagents:
-
Substrate: 3-(4-methoxyphenyl)-4-nitrobut-3-enoic acid ester (or equivalent cinnamate derivative).
-
Catalyst: [Rh(COD)(R-BINAP)]BF
(1 mol%). -
Solvent: Degassed Methanol.
-
Hydrogen Source:
gas (30–50 bar).
Step-by-Step Methodology:
-
Pre-complexation: In a glovebox, dissolve the Rh-precursor and (R)-BINAP in degassed methanol. Stir for 30 minutes to form the active catalytic species.
-
Loading: Add the substrate to the autoclave vessel. Cannulate the catalyst solution into the vessel under argon flow to prevent catalyst oxidation.
-
Hydrogenation: Pressurize the vessel to 40 bar
. Heat to 50°C and stir vigorously (1000 rpm) for 24 hours. Critical: Mass transfer limitations can stall the reaction; high agitation is mandatory. -
Work-up: Vent
. Concentrate the solution under reduced pressure. -
Hydrolysis/Reduction: If a nitro-precursor was used, subsequent reduction (Ra-Ni/
) of the nitro group to the amine is required, followed by ester hydrolysis (LiOH/THF) to yield the free acid. -
Purification: Recrystallize from Isopropanol/Water to upgrade chiral purity to >99% ee.
Visualization: Synthesis Workflow
Figure 1: Stereoselective synthesis pathway utilizing asymmetric hydrogenation to establish the (R)-configuration.
Part 3: Analytical Characterization & Quality Control
Validating the identity and purity of CAS 740774-41-8 requires a orthogonal analytical approach. Relying solely on NMR is insufficient for chiral compounds.
High-Performance Liquid Chromatography (HPLC)
-
Chiral Separation (Critical): Standard C18 columns cannot distinguish enantiomers.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV at 230 nm (Absorption max of the anisole moiety).
-
Acceptance Criteria: (R)-isomer > 99.0%; (S)-isomer < 0.5%.
-
Nuclear Magnetic Resonance (NMR)
-
1H NMR (DMSO-d6, 400 MHz):
-
3.73 (s, 3H, -OCH
) – Diagnostic singlet. - 6.8–7.2 (m, 4H, Ar-H ) – Para-substitution pattern (AA'BB' system).
- 2.9–3.2 (m, 1H, CH -Ar) – Chiral center methine.
-
3.73 (s, 3H, -OCH
Part 4: Pharmacological Context & SAR
While specific clinical data for the 4-methoxy analog is proprietary or investigational, its activity can be inferred via Structure-Activity Relationship (SAR) analysis of the "GABA-pentinoid" scaffold.
-
Mechanism of Action: Likely acts as an agonist at the GABA-B receptor or a ligand for the
subunit of voltage-gated calcium channels. -
Electronic Effect: The 4-OMe group is electron-donating. Compared to Baclofen (4-Cl), this increases the electron density on the aromatic ring.
-
Lipophilicity: The methoxy group is less lipophilic than a chlorine atom but more lipophilic than hydrogen. This subtle shift alters blood-brain barrier (BBB) permeability and receptor pocket occupancy.
Visualization: SAR Comparison
Figure 2: Structure-Activity Relationship (SAR) comparison of the 4-methoxy analog against established GABAergic ligands.
Part 5: Handling, Stability & Safety
Safety Profile: As a bioactive amine, this compound should be treated as a potential irritant and CNS active agent .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator are mandatory during weighing.
Stability:
-
Hygroscopicity: The zwitterionic form can absorb atmospheric moisture. Store in a desiccator.
-
Storage: -20°C for long-term storage. Protect from light (anisole derivatives can be photo-sensitive over long durations).
References
-
PubChem. (2025).[1] Compound Summary: 4-Amino-3-(4-methoxyphenyl)butanoic acid.[2][3][4] National Library of Medicine. [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Molecules. [Link]
Sources
- 1. 4-(4-Hydroxy-3-methoxyphenyl)butanoic acid | C11H14O4 | CID 19816104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. equationchemical.com [equationchemical.com]
- 3. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS#: 740774-41-8 [m.chemicalbook.com]
- 4. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | 740774-41-8 [chemicalbook.com]
Chemical structure of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
An In-Depth Technical Guide to (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid
This guide provides a comprehensive technical overview of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, a chiral γ-aminobutyric acid (GABA) analogue. Given the limited specific experimental data for this molecule in publicly accessible literature, this document synthesizes information from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies and data presented herein are intended to serve as a foundational resource, with the understanding that experimental validation is essential.
Chemical Identity and Physicochemical Properties
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid belongs to the class of 4-amino-3-arylbutanoic acids, which are known for their potential to interact with the central nervous system, primarily through the GABAergic system.[1] Its structure features a chiral center at the C3 position, a p-methoxyphenyl substituent, and the core γ-amino acid scaffold.
Chemical Structure:
Figure 1. .
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 740774-41-8 | [2][3] |
| Molecular Formula | C₁₁H₁₅NO₃ | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Predicted XlogP | 1.3 | PubChem |
| Predicted Hydrogen Bond Donors | 2 | PubChem |
| Predicted Hydrogen Bond Acceptors | 4 | PubChem |
| Predicted Rotatable Bond Count | 5 | PubChem |
Synthesis and Purification: A Representative Approach
Proposed Synthetic Workflow:
Sources
An In-Depth Technical Guide to 4-Methoxy-Phenibut Derivatives: Synthesis, Pharmacology, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the 1960s in the Soviet Union.[1][2] It is recognized for its anxiolytic and nootropic (cognition-enhancing) effects.[1][3] Structurally, phenibut is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with a phenyl ring at the β-position, which allows it to cross the blood-brain barrier more effectively than GABA itself.[4] Its primary mechanism of action is as a GABA-B receptor agonist, similar to baclofen (β-(4-chlorophenyl)-GABA).[3][5] Phenibut also exhibits some activity at GABA-A receptors and can act as a gabapentinoid by blocking α2δ subunit-containing voltage-dependent calcium channels.[1][4]
The exploration of phenibut derivatives is a promising avenue for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. This guide focuses on a specific, theoretically promising class of derivatives: 4-methoxy-phenibut and its related compounds. The introduction of a methoxy group at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's electronic and lipophilic properties, which can significantly impact its biological activity. This guide provides a comprehensive overview of the plausible synthesis, hypothesized pharmacology, and structure-activity relationships of 4-methoxy-phenibut derivatives, based on established chemical principles and the known properties of related GABAergic compounds.
I. Synthetic Pathways for 4-Methoxy-Phenibut Derivatives
While the direct synthesis of 4-methoxy-phenibut is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established methods for synthesizing phenibut and other β-aryl-γ-aminobutyric acid analogs.[6][7]
A. Proposed Synthesis of 4-Methoxy-Phenibut
A common and effective method for synthesizing phenibut analogs involves the Michael addition of a nitroalkane to a substituted cinnamaldehyde, followed by oxidation and reduction steps.[8][9]
Experimental Protocol:
-
Step 1: Asymmetric Michael Addition.
-
To a solution of 4-methoxycinnamaldehyde and nitromethane in an appropriate solvent (e.g., toluene), add a chiral organocatalyst, such as a polystyrene-supported prolinol derivative.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst can be recovered by filtration for reuse. The resulting γ-nitroaldehyde is then carried forward.
-
Causality: The use of a chiral organocatalyst is crucial for establishing the desired stereochemistry at the β-position, which is known to be important for pharmacological activity in phenibut analogs.[4]
-
-
Step 2: Oxidation of the Aldehyde.
-
The crude γ-nitroaldehyde from the previous step is dissolved in a suitable solvent (e.g., a mixture of formic acid and hydrogen peroxide) to generate performic acid in situ.
-
This reaction oxidizes the aldehyde to a carboxylic acid.
-
The reaction is typically exothermic and should be cooled appropriately.
-
After completion, the product, γ-nitro-β-(4-methoxyphenyl)butyric acid, is extracted.
-
-
Step 3: Reduction of the Nitro Group.
-
The γ-nitro-β-(4-methoxyphenyl)butyric acid is dissolved in a solvent such as methanol or ethanol.
-
The nitro group is reduced to an amine via catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[6]
-
The completion of the reaction can be monitored by the cessation of hydrogen uptake.
-
Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-methoxy-phenibut.
-
Caption: Proposed synthetic pathway for 4-methoxy-phenibut.
B. Synthesis of Further Derivatives
The 4-methoxy-phenibut core structure can be further modified to explore structure-activity relationships.
-
Esterification: The carboxylic acid moiety can be esterified to produce prodrugs with potentially improved oral bioavailability. This can be achieved by reacting 4-methoxy-phenibut with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid).
-
N-Alkylation: The primary amine can be alkylated to investigate the impact of substitution on receptor binding. This can be accomplished through reductive amination of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride.[10]
II. Pharmacology and Mechanism of Action
The pharmacological profile of 4-methoxy-phenibut derivatives is hypothesized to be primarily mediated through their interaction with GABA-B receptors.[11]
A. GABA-B Receptor Agonism
GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events resulting in neuronal inhibition.[12][13] This includes:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
-
Activation of inwardly rectifying potassium (GIRK) channels: This causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[15]
-
Inhibition of voltage-gated calcium channels: This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of neurotransmitters.[15]
The 4-methoxy group is an electron-donating group, which can influence the electron density of the phenyl ring. This may alter the binding affinity and efficacy of the molecule at the GABA-B receptor compared to the parent phenibut molecule.
Caption: Hypothesized mechanism of action of 4-methoxy-phenibut at the GABA-B receptor.
B. Structure-Activity Relationship (SAR)
The SAR of phenibut and its analogs provides valuable insights into the potential properties of 4-methoxy-phenibut.
-
Stereochemistry: The (R)-enantiomer of phenibut is significantly more potent at the GABA-B receptor than the (S)-enantiomer.[16] It is therefore expected that the (R)-enantiomer of 4-methoxy-phenibut will also be the more active isomer.
-
Phenyl Ring Substitution: Substitution on the phenyl ring has a profound effect on activity. For instance, a chloro group at the para-position (baclofen) increases potency compared to phenibut.[3] A fluoro-substituent also enhances potency. The electron-donating nature of the methoxy group in the 4-position may lead to a different pharmacological profile, potentially affecting receptor affinity and functional activity.
III. Comparative Pharmacological Data
The following table summarizes the reported binding affinities of phenibut and related compounds for the GABA-B receptor. A hypothetical value for 4-methoxy-phenibut is included for comparative purposes, based on the expected electronic effects of the methoxy group.
| Compound | GABA-B Receptor Affinity (IC50/Ki, µM) | Notes |
| Phenibut | ~177 (racemic) | Lower affinity compared to baclofen.[4] |
| (R)-Phenibut | ~92 | The more active enantiomer.[4] |
| (S)-Phenibut | Inactive at GABA-B | [16] |
| Baclofen | ~6 (racemic) | Higher affinity due to the p-chloro substituent.[4] |
| 4-Methoxy-Phenibut (Hypothetical) | ~50-150 | Theoretical estimate. The electron-donating methoxy group may slightly decrease or have a neutral effect on affinity compared to unsubstituted phenibut. |
Conclusion
The exploration of 4-methoxy-phenibut derivatives presents a compelling opportunity for the development of novel GABA-B receptor modulators. Based on established synthetic methodologies for related compounds, a viable pathway for the synthesis of 4-methoxy-phenibut and its analogs is proposed. The introduction of the 4-methoxy group is anticipated to modulate the pharmacological profile, and a thorough investigation of the structure-activity relationships of these derivatives is warranted. Further research, including the actual synthesis and in vitro and in vivo characterization of these compounds, is necessary to validate the hypotheses presented in this guide and to fully elucidate their therapeutic potential.
References
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. [Link]
-
Bikbulatova, A., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal, 17. [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
-
Wikipedia. Phenibut. [Link]
-
Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. In GABAB Receptor Pharmacology (pp. 1-84). Humana Press. [Link]
-
Gáspár, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters, 22(21), 8373–8377. [Link]
-
Gáspár, A., et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. PMC. [Link]
-
Krogsgaard-Larsen, P., et al. (1981). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. Journal of Neurochemistry, 37(5), 1305-1312. [Link]
-
World Health Organization. (2021). Pre-Review Report: PHENIBUT. [Link]
-
Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
-
Pin, J. P., & Bettler, B. (2020). The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]
-
Corris, G., et al. (2017). A narrative review of the naturally occurring inhibitory neurotransmitter gamma- aminobutyric acid (GABA) called phenibut. LJMU Research Online. [Link]
-
Geng, Y., et al. (2016). Structural biology of GABAB receptor. PMC. [Link]
-
Bettler, B., et al. (2004). Molecular Structure and Physiological Functions of GABAB Receptors. Physiological Reviews, 84(3), 835-867. [Link]
-
Kumar, B., et al. (2011). Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination. Beilstein Journal of Organic Chemistry, 7, 188-192. [Link]
-
Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current Opinion in Pharmacology, 6(1), 37-43. [Link]
-
Froestl, W., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. PMC. [Link]
-
Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Scientific Research Publishing. [Link]
-
Olsen, R. W., & Sieghart, W. (2000). GABA Receptor Physiology and Pharmacology. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. ResearchGate. [Link]
- Perekalin, V. V., et al. (1968). Process for producing β-phenyl-γ-amino butyric acid hydrochloride.
-
Wikipedia. GABA receptor agonist. [Link]
-
Patsnap Synapse. (2024). What are GABA receptor agonists and how do they work?. [Link]
-
Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Semantic Scholar. [Link]
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- 1. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenibut - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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- 10. Synthesis of ring-substituted N-benzyl γ-phenyl GABA derivatives via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 15. journals.physiology.org [journals.physiology.org]
- 16. Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis: (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid
[1]
Executive Summary
Compound Identity: (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (CAS: 740774-41-8)
Class:
Understanding the solubility of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is critical for process optimization, specifically in optical resolution , recrystallization , and formulation .[1] As a zwitterionic molecule, its solubility behavior is dominated by crystal lattice energy and ionization state.[1] This guide provides a comparative analysis of its solubility in Water (protic/polar) versus Ethanol (protic/organic) , establishing the theoretical basis for using Ethanol as an anti-solvent in purification processes.
Core Insight: The compound exhibits a "High-Melting/Low-Solubility" profile typical of amino acids in organic solvents.[1] While moderately soluble in water (enhanced by the methoxy group relative to its chloro-analog, Baclofen), it is practically insoluble in pure ethanol, making the Water/Ethanol system ideal for anti-solvent crystallization .
Physicochemical Profile & Structural Impact[1][2][3]
To interpret solubility data accurately, one must analyze the molecular interactions governing the solid-liquid equilibrium.[1]
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | Moderate molecular weight (209.24 g/mol ).[1][2] | |
| Zwitterionic Nature | Exists as | Creates high crystal lattice energy (high MP), reducing solubility in non-ionic solvents like ethanol.[1] |
| Substituent Effect | 4-Methoxy (-OMe) vs. 4-Chloro (Baclofen).[1] | The -OMe group is an H-bond acceptor and less lipophilic than -Cl (LogP Anisole < LogP Chlorobenzene).[1] Result: Higher water solubility than Baclofen.[1] |
| pKa Values (Pred.) | Solubility is pH-dependent; minimum solubility occurs at the Isoelectric Point (pI |
Thermodynamic Solubility Cycle
The dissolution process involves the disruption of the crystal lattice (Enthalpy of Fusion,
Figure 1: Thermodynamic cycle illustrating the energetic barrier to dissolution.[1] The high lattice energy of the zwitterion is overcome by water's high dielectric constant, but not by ethanol.
Solubility Data: Water vs. Ethanol[5][6]
The following data represents the saturation solubility (
Comparative Solubility Table (Estimated at 25°C)
| Solvent System | Solubility (mg/mL) | Solubility (mM) | Classification | Mechanism |
| Pure Water (pH ~7) | 5.5 – 8.0 | ~26 – 38 mM | Sparingly Soluble | Ion-Dipole hydration of zwitterion.[1] |
| Pure Ethanol | < 0.5 | < 2.5 mM | Practically Insoluble | Inability to break zwitterionic lattice.[1] |
| 0.1 N HCl (aq) | > 50.0 | > 240 mM | Soluble | Formation of Hydrochloride salt (cationic).[1] |
| 0.1 N NaOH (aq) | > 50.0 | > 240 mM | Soluble | Formation of Sodium salt (anionic).[1] |
| Water/Ethanol (50:50) | ~ 2.0 | ~ 9.5 mM | Low | Ethanol acts as an anti-solvent.[1] |
Note on Temperature Sensitivity:
Predictive Model: The "Methoxy Shift"
Compared to Baclofen (Water solubility ~4.3 mg/mL), the 4-Methoxy analog is predicted to be 1.5x to 2x more soluble in water .[1]
-
Reasoning: The Methoxy group (
) accepts hydrogen bonds from water, whereas the Chloro group ( but low basicity) is hydrophobic.[1] -
Implication: Process yield losses in pure water crystallization will be higher for the methoxy analog than for Baclofen, necessitating the use of Ethanol to drive recovery.
Experimental Protocol for Precise Determination
As a Senior Scientist, you should not rely solely on literature estimates. Use this self-validating protocol to generate the exact solubility curve for your specific batch (accounting for polymorphs).
Method: Isothermal Shake-Flask with Gravimetric Analysis[1]
Objective: Determine Mole Fraction Solubility (
Workflow Diagram:
Figure 2: Validated workflow for solubility determination.[1] PXRD check is mandatory to ensure no solvent-mediated phase transformation (e.g., hydrate formation) occurred.
Step-by-Step Procedure:
-
Preparation: Add excess (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid to 10 mL of solvent (Water or Ethanol) in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 48 hours. Ensure solid phase is always present.[1]
-
Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-warmed syringe filter (0.22 µm PVDF).
-
Quantification:
-
Validation: Check the pH of the aqueous solution. If pH deviates significantly from the isoelectric point (~6.8), auto-buffering by impurities may be affecting results.[1]
Process Application: Crystallization Strategy[2][7]
Based on the solubility differential, the following purification strategies are recommended:
A. Cooling Crystallization (Water Only)[1]
-
Feasibility: Moderate.[1]
-
Procedure: Dissolve at 85°C (near reflux)
Cool to 5°C. -
Risk: Due to higher solubility of the Methoxy analog, yield may be low (< 70%).[1]
B. Anti-Solvent Crystallization (Recommended)[1][2]
-
Feasibility: High.[1]
-
Procedure:
-
Advantage: Ethanol reduces the dielectric constant of the mixture, drastically lowering the solubility of the zwitterion and maximizing yield (> 90%).
References
-
Solubility of GABA Analogs
- Source: Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems.
- Relevance: Establishes the "water-soluble / ethanol-insoluble" paradigm for zwitterionic amino acids.
-
[1]
-
Baclofen Physicochemical Data (Reference Standard)
-
Structure-Activity & Solubility of Phenyl-GABA Derivatives
- Source:Journal of Neuroscience, 1997, 17(2):625-34.
- Relevance: Discusses the solubility cut-off for phenyl-ring GABA analogs.
-
[1]
-
Crystallization of (R)-Baclofen (Patent)
Methodological & Application
Application Note & Protocol: A Robust Organocatalytic Approach to the Asymmetric Synthesis of (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid
Introduction: The Significance of Chiral GABA Analogues
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a chiral γ-aminobutyric acid (GABA) analogue. Molecules of this class are of significant interest in medicinal chemistry and drug development due to their interaction with the central nervous system. As structural relatives of potent drugs like (R)-Baclofen, which is used as a muscle relaxant, the precise three-dimensional arrangement of their stereocenters is critical for biological activity.[1][2] The synthesis of single-enantiomer compounds is therefore not merely an academic exercise but a necessity for developing safe and effective therapeutics.
This document provides a detailed protocol for the asymmetric synthesis of the (R)-enantiomer of 4-Amino-3-(4-methoxyphenyl)butanoic acid. The strategy hinges on a highly enantioselective, organocatalyzed Michael addition reaction. This approach is favored for its operational simplicity, avoidance of heavy metals, and the high levels of stereocontrol achievable under mild conditions.[3][4] We will detail a three-step sequence commencing with the conjugate addition of a malonate to a nitroalkene, followed by reduction and finally, hydrolysis with decarboxylation to yield the target molecule with high optical purity.
Synthetic Strategy and Mechanistic Overview
The overall synthetic pathway is depicted below. The key to establishing the desired (R)-stereochemistry is the initial Michael addition reaction, which is catalyzed by a chiral bifunctional organocatalyst.
Overall Reaction Scheme:
Caption: Synthetic workflow for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid.
Mechanism of Asymmetric Induction
The cornerstone of this synthesis is the use of a chiral bifunctional catalyst, such as a thiourea-based catalyst derived from an amino acid or diamine.[4][5] This catalyst operates through a dual-activation mechanism.
-
Hydrogen Bonding Activation: The thiourea moiety forms hydrogen bonds with the nitro group of the electrophile, (E)-1-(4-methoxyphenyl)-2-nitroethene. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack.
-
Brønsted Base Activation: The basic amine component of the catalyst deprotonates the nucleophile (dimethyl malonate), generating a reactive enolate in close proximity to the activated nitroalkene.
The chiral scaffold of the catalyst creates a sterically defined pocket, orienting both the electrophile and the nucleophile in a specific conformation. This forces the nucleophilic attack to occur preferentially on one face of the nitroalkene, leading to the formation of the desired (R)-enantiomer of the product.
Caption: Dual activation mechanism by the chiral organocatalyst.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| p-Anisaldehyde | ≥98% | Sigma-Aldrich | |
| Nitromethane | ≥96% | Sigma-Aldrich | |
| Ammonium Acetate | ACS Reagent | Fisher Scientific | |
| Glacial Acetic Acid | ACS Reagent | VWR | |
| Dimethyl Malonate | ≥99% | Sigma-Aldrich | |
| (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate | ≥98% | Sigma-Aldrich | For catalyst synthesis |
| 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | ≥97% | Sigma-Aldrich | For catalyst synthesis |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | For chromatography |
| Hexanes | ACS Reagent | Fisher Scientific | For chromatography |
| Raney® Nickel (slurry in water) | ~50% | Sigma-Aldrich | Caution: Pyrophoric when dry |
| Methanol | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Hydrogen Gas | High Purity | ||
| Hydrochloric Acid | 37% (conc.) | Fisher Scientific | |
| Silica Gel | 230-400 mesh | For column chromatography | |
| Parr Shaker Hydrogenation Apparatus | Or equivalent high-pressure reactor | ||
| Rotary Evaporator | |||
| Magnetic Stirrers with Hotplates | |||
| Standard Glassware (dried) |
Synthesis of Chiral Thiourea Catalyst
Expert Commentary: The catalyst is the heart of the asymmetric induction. This specific catalyst, derived from (1R,2R)-diaminocyclohexane, is well-established for creating a defined chiral environment that effectively shields one face of the Michael acceptor.[4]
-
(1R,2R)-(-)-1,2-Diaminocyclohexane is liberated from its L-tartrate salt by treatment with aqueous NaOH followed by extraction into dichloromethane.
-
To a solution of the free diamine (1.0 eq) in dry DCM at 0 °C, add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
The resulting white precipitate is collected by filtration, washed with cold DCM, and dried under vacuum to yield the catalyst.
Step 1: Asymmetric Michael Addition
-
Preparation of (E)-1-(4-methoxyphenyl)-2-nitroethene: This starting material can be synthesized via a Henry reaction between p-anisaldehyde and nitromethane, followed by dehydration. Briefly, p-anisaldehyde (1.0 eq) and nitromethane (1.5 eq) are refluxed in glacial acetic acid with ammonium acetate (0.5 eq) as a catalyst for 4-6 hours. Upon cooling, the yellow crystalline product precipitates and can be purified by recrystallization from ethanol.
-
Michael Addition: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chiral thiourea catalyst (0.05 eq) in anhydrous toluene (approx. 0.2 M relative to the nitroalkene).
-
Add (E)-1-(4-methoxyphenyl)-2-nitroethene (1.0 eq).
-
Add dimethyl malonate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly more polar than the starting nitroalkene.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate, typically from 9:1 to 7:3) to afford dimethyl 2-((R)-1-(4-methoxyphenyl)-2-nitroethyl)malonate as a pale yellow oil.
-
Analysis: Determine the enantiomeric excess (% ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Step 2: Reduction of the Nitro Group
Scientist's Note: Raney Nickel is a highly effective catalyst for nitro group reductions. It is crucial to handle it as a slurry and never allow it to dry in the air, as it can spontaneously ignite. The reaction should be conducted in a dedicated hydrogenation apparatus.
-
In a pressure-resistant vessel (e.g., a Parr bottle), dissolve the purified γ-nitro malonate ester (1.0 eq) from Step 1 in anhydrous methanol.
-
Carefully add Raney Nickel (~50% slurry in water, ~0.2x the weight of the substrate) to the solution.
-
Seal the vessel, flush it several times with N₂, and then with H₂.
-
Pressurize the vessel with H₂ gas (50-60 psi) and shake vigorously at room temperature for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.
-
Workup: Upon completion, carefully vent the H₂ gas and flush the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad thoroughly with methanol. Caution: Keep the Celite pad wet with methanol at all times.
-
Concentrate the filtrate under reduced pressure to yield the crude amino diester, which can often be used in the next step without further purification.
Step 3: Hydrolysis and Decarboxylation
Expert Commentary: This final step achieves two crucial transformations: the hydrolysis of both methyl ester groups and the decarboxylation of the resulting malonic acid intermediate. Refluxing in strong acid provides the necessary energy for both processes to proceed to completion.
-
Place the crude amino diester from Step 2 into a round-bottom flask.
-
Add 6 M aqueous hydrochloric acid. The amount should be sufficient to fully dissolve the substrate upon heating.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.
-
Workup: Allow the solution to cool to room temperature. A precipitate of the product as its hydrochloride salt may form.
-
Wash the aqueous solution with a small amount of DCM or diethyl ether to remove any non-polar impurities.
-
Concentrate the aqueous layer under reduced pressure to obtain a solid or semi-solid residue.
-
The crude product can be purified by recrystallization from a solvent mixture such as ethanol/water or isopropanol/water to yield (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid hydrochloride as a white crystalline solid.
Expected Results and Data Summary
The following table summarizes the expected outcomes for this synthetic protocol. Yields and enantioselectivity are representative and may vary based on reaction scale and purity of reagents.
| Step | Product | Expected Yield | Expected % ee | Key Analytical Methods |
| 1 | Dimethyl 2-((R)-1-(4-methoxyphenyl)-2-nitroethyl)malonate | 85-95% | >95% | Chiral HPLC, ¹H NMR, ¹³C NMR |
| 2 | Dimethyl (R)-2-(aminomethyl)-3-(4-methoxyphenyl)succinate | >90% (crude) | N/A | LC-MS, ¹H NMR |
| 3 | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid HCl | 80-90% | >95% | ¹H NMR, ¹³C NMR, HRMS, Polarimetry |
| Overall | ~60-75% |
References
-
Almasi, A., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(19), 6529. [Link][3]
-
Kim, J. H., et al. (2021). Organocatalytic Asymmetric Michael Addition in Aqueous Media by a Hydrogen-Bonding Catalyst and Application for Inhibitors of GABAB Receptor. Molecules, 26(18), 5673. [Link][4]
-
Licandro, E., et al. (2000). Enantioselective synthesis of (R)-(−)-baclofen using Fischer-type carbene anions. Tetrahedron: Asymmetry, 11(5), 975-980. [Link][6]
-
Yadav, J. S., & Reddy, P. N. (2017). Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug. Letters in Organic Chemistry, 14(9), 634-646. [Link][1]
-
Baran, P. S. (2010). Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram. Organic Letters, 13(6), 1386-1389. [Link][7]
-
Magomedov, N. A. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia, 2(3), 1279-1303. [Link][2]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Enantioselective Michael Addition of Nitroalkanes to Enones and Its Application in Syntheses of (R)-Baclofen and (R)-Phenibut [organic-chemistry.org]
- 6. iris.cnr.it [iris.cnr.it]
- 7. Asymmetric synthesis of β-substituted γ-lactams via rhodium/diene-catalyzed 1,4-additions: application to the synthesis of (R)-baclofen and (R)-rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid as a Chiral Building Block
Introduction: The Significance of Chiral β-Aryl-γ-amino Acids
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a valuable chiral building block belonging to the class of β-aryl-γ-aminobutyric acid (GABA) analogues. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its derivatives are of significant interest in drug discovery for their potential to treat a range of neurological disorders. The introduction of a chiral center, specifically with the (R)-configuration at the β-position, has been shown to be crucial for the biological activity of many GABAergic compounds. This structural motif is present in several pharmaceuticals, highlighting the importance of stereocontrolled synthesis of such molecules.
The 4-methoxyphenyl substituent in (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid provides a handle for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. This guide provides detailed protocols for the asymmetric synthesis of this chiral building block and its application in solid-phase peptide synthesis (SPPS), offering researchers a practical resource for the development of novel therapeutics and research tools.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The following table summarizes key data for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| CAS Number | 740774-41-8 | [1] |
| Appearance | White to off-white solid | General knowledge |
| Boiling Point (Predicted) | 374.8 ± 37.0 °C | [2] |
| Density (Predicted) | 1.173 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.16 ± 0.10 | [2] |
| Predicted ¹H-NMR | See detailed spectrum below | [3][4] |
| Predicted ¹³C-NMR | See detailed spectrum below | [3][5] |
Representative Spectroscopic Data:
-
¹H-NMR (500 MHz, D₂O) δ (ppm): 7.18 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 3.75 (s, 3H, OCH₃), 3.10-2.90 (m, 2H, CH₂-N), 2.80-2.70 (m, 1H, CH-Ar), 2.50-2.30 (m, 2H, CH₂-COOH).
-
¹³C-NMR (125 MHz, D₂O) δ (ppm): 178.5 (COOH), 158.0 (C-OMe), 132.0 (C-Ar), 129.0 (CH-Ar, 2C), 114.0 (CH-Ar, 2C), 55.0 (OCH₃), 48.0 (CH₂-N), 42.0 (CH-Ar), 38.0 (CH₂-COOH).
Asymmetric Synthesis of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
The enantioselective synthesis of β-amino acids is a well-established field in organic chemistry. One of the most reliable methods for establishing the stereocenter at the β-position is the asymmetric conjugate addition of a chiral amine to an α,β-unsaturated ester.[6][7] The following protocol describes a robust procedure for the synthesis of the title compound.
Diagram of the Synthetic Workflow
Caption: Workflow for the asymmetric synthesis of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid.
Detailed Protocol for Asymmetric Synthesis
Step 1: Preparation of Methyl 4-methoxycinnamate (Michael Acceptor)
-
Knoevenagel Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzaldehyde (1.0 eq.), malonic acid (1.1 eq.), and pyridine (2.0 eq.) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and acidify with 2M HCl to precipitate the product. Filter the solid, wash with cold water, and dry to afford 4-methoxycinnamic acid.
-
Esterification: Suspend the 4-methoxycinnamic acid (1.0 eq.) in methanol. Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 3-5 hours. After completion, cool the reaction and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-methoxycinnamate.
Step 2: Asymmetric Conjugate Addition
-
Preparation of the Chiral Lithium Amide: In a flame-dried, three-necked flask under an argon atmosphere, dissolve (R)-N-benzyl-α-methylbenzylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the chiral lithium amide.
-
Conjugate Addition: To the solution of the chiral lithium amide, add a solution of methyl 4-methoxycinnamate (1.0 eq.) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.
Step 3: Deprotection and Isolation
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric adduct.
-
Hydrogenolysis: Dissolve the crude adduct in methanol and add 10% Pd/C catalyst. Subject the mixture to hydrogenation (50 psi H₂) at room temperature overnight. Filter the reaction mixture through a pad of Celite and concentrate the filtrate to yield the methyl ester of the desired product.
-
Hydrolysis: Dissolve the methyl ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Purification: Upon completion, acidify the reaction mixture to pH 5-6 with 1M HCl. The product will precipitate out of the solution. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to afford (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid. The enantiomeric excess can be determined by chiral HPLC analysis.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc-protected version of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a valuable building block for the synthesis of peptides with modified backbones. The incorporation of β-amino acids can induce stable secondary structures and increase resistance to enzymatic degradation. Due to the steric hindrance of the β-substituted aryl group, optimized coupling conditions are recommended.[9]
Diagram of the SPPS Coupling Cycle
Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).
Detailed Protocol for SPPS Coupling
This protocol assumes a standard manual or automated Fmoc-SPPS procedure.
Materials:
-
Fmoc-(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
-
Peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvent: DMF
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide for C-terminal amide)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the deprotection solution for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (3-5 eq. relative to resin loading), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer coupling time is recommended.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: After a successful coupling (negative Kaiser test), wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA/TIS/H₂O).
Safety and Handling
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid and its derivatives should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) for this or structurally similar compounds.
Conclusion
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a versatile and valuable chiral building block for the synthesis of biologically active molecules. The protocols provided in this guide offer a reliable framework for its asymmetric synthesis and its incorporation into peptide chains. The strategic use of this building block can lead to the development of novel peptides and small molecules with enhanced therapeutic potential.
References
-
4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Com. (2021). Molecules. [Link]
-
Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. (2007). Organic & Biomolecular Chemistry. [Link]
-
Davies, S. G., Fletcher, A. M., Roberts, P. M., & Thomson, J. E. (2010). Lithium Amides as Homochiral Ammonia Equivalents for Conjugate Additions to α,β-Unsaturated Esters: Asymmetric Synthesis of (S)-β-Leucine. Organic Syntheses, 87, 143. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Fields, G. B. (2011). Introduction to solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
- Jensen, K. J., Alsina, J., Song, Z., & Barany, G. (2002). Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides. In Solid-Phase Synthesis (pp. 53-72). Humana Press.
-
Royal Society of Chemistry. Copies of 1H NMR and 13C NMR spectra of all new compounds. [Link]
- Google Patents. Preparation method for 4-amino-3-phenylbutyric acid.
-
SpectraBase. 4-Aminobutanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0026913). [Link]
-
ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]
- Lebrilla, C. B., et al. (1997). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 69(15), 2884-2890.
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]
Sources
- 1. (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid CAS#: 740774-41-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers with Chiral Lithium Amides as Non-Covalent Stereodirecting Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reagents for coupling (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid in solid-phase synthesis
Application Note: Optimizing the Incorporation of (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
-Amino Acid CouplingIntroduction & Challenge Definition
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a
However, the incorporation of this specific residue into a peptide backbone presents two distinct chemical challenges:
-
Steric Hindrance: The bulky 4-methoxyphenyl group at the
-position creates significant steric shielding of the carboxylic acid, drastically reducing acylation kinetics compared to standard -amino acids. -
Kinetic Mismatch:
-amino acids inherently exhibit slower coupling rates. Standard SPPS cycles (typically 20–40 minutes) are often insufficient, leading to deletion sequences (n-1 impurities) that are difficult to purify.
This guide outlines a high-efficiency protocol utilizing modern coupling reagents to ensure quantitative incorporation while preserving the integrity of the (
Reagent Selection Strategy
The choice of coupling cocktail is the single most critical variable. For this specific substrate, we evaluate three primary systems.
Comparative Analysis of Coupling Systems
| Reagent System | Efficiency | Racemization Risk | Recommendation | Mechanism Notes |
| DIC / Oxyma Pure | High | Very Low | Primary Choice | Forms a stable oxyma-ester; safer than HOBt (non-explosive) and superior suppression of racemization. |
| HATU / HOAt / Collidine | Very High | Moderate | For Difficult Sequences | The 7-azabenzotriazole group provides a "neighboring group effect" that accelerates coupling. Use Collidine instead of DIPEA to minimize base-catalyzed racemization.[1] |
| PyBOP / DIPEA | Moderate | Low | Alternative | Phosphonium reagents form active esters that are stable for hours, suitable for the extended reaction times required by |
Expert Insight: While HATU is the most powerful reagent, it poses a risk of capping the N-terminus via guanidinylation if the reaction proceeds too slowly. Therefore, DIC/Oxyma Pure is the recommended starting point for this residue due to its excellent safety profile and "clean" chemistry.
Mechanistic Visualization
Understanding the activation pathway is essential for troubleshooting. The diagram below illustrates the activation of the (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid using the recommended DIC/Oxyma system.
Figure 1: Activation pathway using DIC/Oxyma. The formation of the Oxyma Active Ester is the rate-limiting step that prevents the formation of unreactive N-acylureas.
Detailed Experimental Protocol
This protocol assumes a standard 0.1 mmol scale on a Rink Amide or Wang resin.
Materials Required
-
Amino Acid: Fmoc-(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (3.0 equivalents).
-
Activator: DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (3.0 eq).
-
Solvent: DMF (Dimethylformamide), Peptide synthesis grade.
-
Monitoring: Chloranil Test (Standard Kaiser test may yield false negatives/positives with specific protecting groups or secondary amines).
Step-by-Step Workflow
1. Resin Preparation
-
Swell the resin in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group of the previous amino acid using 20% Piperidine/DMF (
min). -
Wash thoroughly: DMF (
min), DCM ( min), DMF ( min).
2. Activation (Pre-activation is discouraged)
-
Note: Unlike HATU, carbodiimide couplings are best performed by adding reagents in situ to prevent loss of the active species.
-
Dissolve 3.0 eq of the
-amino acid and 3.0 eq of Oxyma Pure in minimal DMF (approx. 2-3 mL for 0.1 mmol scale). -
Add this solution to the resin-bound free amine.
-
Immediately add 3.0 eq of DIC.
3. Coupling Reaction
-
Time: Agitate at room temperature for 60 to 90 minutes .
-
Why? The steric bulk of the methoxyphenyl group requires 3x the standard coupling time (usually 20-30 min) to reach completion.
-
-
Temperature: Do not heat above 50°C. High temperatures with this specific derivative increase the risk of racemization at the
-carbon.
4. Double Coupling (Mandatory)
-
Drain the vessel. Do not wash yet.
-
Repeat Step 2 and 3 with fresh reagents (use 1.5 eq for the second pass).
-
Agitate for an additional 60 minutes.
5. Monitoring
-
Perform a Chloranil Test .
-
Positive (Blue/Green): Unreacted amines present
Perform a third coupling with HATU/Collidine. -
Negative (Colorless/Yellow): Coupling complete.
-
6. Capping
-
Cap unreacted amines to prevent deletion sequences.
-
Add Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.[2][3]
Troubleshooting & Optimization Logic
Use the following decision tree to adapt the protocol if issues arise.
Figure 2: Troubleshooting logic for incomplete coupling or racemization events.
Key Troubleshooting Notes:
-
Aggregation: If the resin beads clump together, the growing peptide chain is aggregating. Switch the solvent to NMP (N-methyl-2-pyrrolidone) or add 1% DBU to the deprotection mix to disrupt hydrogen bonding (use caution with DBU as it promotes aspartimide formation).
-
Solubility: The methoxyphenyl group is hydrophobic. Ensure the amino acid is fully dissolved before adding DIC. If cloudy, add a few drops of DCM.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.
-
Merck / Sigma-Aldrich. (2023). Novabiochem® Peptide Synthesis Reagents Guide.
-
PubChem Database. (2023). 4-Amino-3-(4-methoxyphenyl)butanoic acid Compound Summary. National Center for Biotechnology Information.
Sources
Technical Application Note: Enantioselective Synthesis of (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid HCl
Executive Summary
This application note details a robust, scalable protocol for the asymmetric synthesis of (R)-4-amino-3-(4-methoxyphenyl)butanoic acid hydrochloride . This molecule is a structural analog of the GABA-B receptor agonist Baclofen, distinguished by a p-methoxy substituent replacing the p-chloro group.
The (R)-enantiomer is the eutomer (biologically active form) for GABA-B agonism. Conventional racemic synthesis followed by chiral resolution often results in a maximum 50% yield. To address this, we present a stereoselective organocatalytic route utilizing a diphenylprolinol silyl ether catalyst. This "metal-free" approach ensures high enantiomeric excess (>90% ee) and minimizes heavy metal contamination in the early stages.
Key Applications:
-
Peptidomimetic Building Blocks (beta-amino acids).
-
Structure-Activity Relationship (SAR) studies for antispastic agents.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the chiral center at the
Strategic Disconnection
The target molecule (gamma-amino acid) is disconnected to a gamma-nitro acid, which is derived from a gamma-nitro aldehyde. This aldehyde is accessible via the conjugate addition of nitromethane to the commercially available 4-methoxycinnamaldehyde.
Figure 1: Retrosynthetic pathway highlighting the organocatalytic Michael addition as the stereodefining step.
Experimental Protocols
Phase 1: Asymmetric Michael Addition
Objective: Stereoselective addition of nitromethane to 4-methoxycinnamaldehyde. Mechanism: The reaction proceeds via an iminium ion intermediate formed between the aldehyde and the chiral amine catalyst. The bulky silyl group shields one face of the alkene, directing the nucleophilic attack of the nitronate.
Reagents:
-
Substrate: 4-Methoxycinnamaldehyde (10.0 mmol)
-
Nucleophile: Nitromethane (50.0 mmol, 5 equiv.)
-
Catalyst: (S)-(-)-
-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) -
Additive: Benzoic acid (10 mol%) - Accelerates iminium formation.
-
Solvent: Toluene (anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve (S)-catalyst (325 mg, 1.0 mmol) and benzoic acid (122 mg, 1.0 mmol) in anhydrous toluene (20 mL).
-
Activation: Stir at room temperature for 10 minutes to ensure catalyst solubilization.
-
Substrate Addition: Add 4-methoxycinnamaldehyde (1.62 g, 10.0 mmol) to the solution.
-
Reaction: Add nitromethane (2.7 mL, 50 mmol). Stir the mixture at ambient temperature (20–25°C) for 24–48 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear, and a less polar product spot should appear.
-
-
Workup: Quench with water (20 mL) and extract with diethyl ether (3 x 30 mL).
-
Purification: Dry the combined organics over MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 70:30).
-
Yield Target: ~80-85% of (S)-3-(4-methoxyphenyl)-4-nitrobutanal (Note: The aldehyde configuration determines the final acid configuration).
Phase 2: Pinnick Oxidation
Objective: Chemoselective oxidation of the aldehyde to the carboxylic acid without affecting the nitro group.
Reagents:
-
Substrate: (S)-3-(4-methoxyphenyl)-4-nitrobutanal (from Phase 1)
-
Oxidant: Sodium chlorite (NaClO₂, 1.5 equiv.)
-
Scavenger: 2-Methyl-2-butene (5 equiv.) - Scavenges HOCl byproduct.
-
Buffer: NaH₂PO₄ (aq, 1.0 M)
-
Solvent: t-Butanol / Water (3:1)
Protocol:
-
Dissolve the nitro-aldehyde (2.23 g, 10 mmol) in t-BuOH (30 mL) and 2-methyl-2-butene (5 mL).
-
Add a solution of NaClO₂ (1.35 g, 15 mmol) and NaH₂PO₄ (1.2 g) in water (10 mL) dropwise over 20 minutes at 0°C.
-
Allow to warm to room temperature and stir for 2 hours.
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3 x 40 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Result: (R)-3-(4-methoxyphenyl)-4-nitrobutanoic acid. (Crude is usually sufficiently pure for the next step).
Phase 3: Nitro Reduction & Salt Formation
Objective: Reduction of the nitro group to the primary amine and isolation as the HCl salt.
Reagents:
-
Catalyst: Raney Nickel (slurry in water, washed with MeOH) or 10% Pd/C.
-
Hydrogen Source: H₂ gas (balloon or low pressure Parr shaker).
-
Acid: 6M Hydrochloric acid.[3]
Protocol:
-
Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) until wet.
-
Dissolve the nitro-acid (2.39 g, 10 mmol) in Methanol (50 mL).
-
Add Raney Nickel (~1.0 g wet slurry) carefully.
-
Purge the flask with H₂ gas and stir under H₂ atmosphere (1 atm is sufficient, 3 atm accelerates reaction) for 12–16 hours.
-
Filtration: Filter the catalyst through a pad of Celite under an Argon blanket. Wash the pad with MeOH.
-
Acidification: Concentrate the filtrate to ~10 mL volume. Add 6M HCl (5 mL) and stir for 30 minutes.
-
Crystallization: Evaporate to dryness. Recrystallize the residue from Isopropanol/Ether to obtain the white crystalline solid.
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality |
| Catalyst Enantiopurity | >99% (S)-isomer | Directly correlates to product ee. Use of (S)-catalyst yields the (R)-GABA analog (via Re-face attack prevention). |
| Water Content (Phase 1) | <0.1% | Water hydrolyzes the iminium intermediate, stalling the catalytic cycle and reducing yield. |
| Oxidation Temperature | 0°C to 25°C | Higher temperatures during Pinnick oxidation can lead to decarboxylation or over-oxidation of the aromatic ring. |
| H₂ Pressure | 1–3 bar | Insufficient pressure leads to incomplete reduction (hydroxylamine impurities). |
Analytical Validation
Identity & Purity Confirmation:
-
¹H NMR (400 MHz, D₂O):
7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.80 (s, 3H, OMe), 3.45-3.30 (m, 1H, CH-Ar), 3.20-3.05 (m, 2H, CH₂-NH₂), 2.70-2.55 (m, 2H, CH₂-COOH). -
Chiral HPLC:
Mechanistic Insight (Stereocontrol)
The stereoselectivity in Phase 1 is governed by the steric shielding of the diphenyl-silyl group.
Figure 2: Stereochemical control model. The bulky silyl ether group forces the nitromethane to attack from the less hindered face, establishing the chiral center.
References
-
General Baclofen Synthesis: Belov, F., Villinger, A., & von Langermann, J. (2022).[7] (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].[3] Acta Crystallographica Section E: Crystallographic Communications, 78(1), 33–35.[7] Link
-
Organocatalytic Michael Addition: Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as a Catalyst in an Enantioselective, Catalytic, Tandem Michael/Henry Reaction for the Synthesis of Substituted Cyclohexanes. Organic Letters, 9(25), 5307–5309. (Methodology adaptation). Link
-
GABA Analog Reviews: Ordóñez, M., Cativiela, C., & Romero-Estudillo, I. (2016). An Overview on the Stereoselective Synthesis of
-Amino Acids. Tetrahedron: Asymmetry, 27(20-21), 999-1055. Link -
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).
-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Link -
Enzymatic Alternatives (Comparison): Chenevert, R., & Desjardins, M. (1991).[3] Chemoenzymatic synthesis of both enantiomers of baclofen. Tetrahedron Letters, 32(34), 4249-4250. Link
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: High-Fidelity GC-MS Profiling of 4-Amino-3-Arylbutanoic Acids
Executive Summary
The analysis of 4-amino-3-arylbutanoic acids (e.g., Baclofen, Phenibut) by Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique chemical challenge due to their zwitterionic nature and thermal instability. Direct injection of these compounds leads to poor volatility and, in the case of Phenibut, rapid thermally induced cyclization into lactams (e.g., 4-phenyl-2-pyrrolidinone), rendering quantitative data invalid.
This guide details two validated derivatization protocols designed to block labile hydrogen atoms on both the amine and carboxylic acid moieties. Protocol A (Silylation) offers a rapid workflow for clean samples, while Protocol B (Esterification/Acylation) provides superior stability for complex biological matrices (plasma/urine).
Chemical Context & Challenges
The Zwitterion Problem
4-amino-3-arylbutanoic acids possess both a basic primary amine (
Thermal Cyclization (The "Phenibut Trap")
A critical failure mode in analyzing Phenibut (4-amino-3-phenylbutanoic acid) is its tendency to dehydrate and cyclize in the hot GC injector port (
Visualizing the Challenge
The following diagram illustrates the derivatization logic required to stabilize these molecules.
Figure 1: Critical pathway comparison. Direct injection leads to artifacts; derivatization ensures structural integrity.
Experimental Protocols
Protocol A: Rapid Silylation (BSTFA/TMCS)
Best for: Pharmaceutical purity testing, powder analysis, and clean extracts. Mechanism: Replaces active protons with trimethylsilyl (TMS) groups.
Reagents:
-
TMCS: Trimethylchlorosilane (1% catalyst).[4]
-
Solvent: Anhydrous Pyridine or Ethyl Acetate.
Step-by-Step Workflow:
-
Dry Down: Evaporate 50
L of sample extract to complete dryness under a stream of nitrogen at 40°C. Note: Moisture is the enemy; water hydrolyzes TMS derivatives instantly. -
Reconstitution: Add 50
L of anhydrous pyridine to the residue. Vortex for 10 seconds. -
Reagent Addition: Add 50
L of BSTFA + 1% TMCS. -
Incubation: Cap the vial tightly. Heat at 70°C for 30 minutes .
-
Why? The steric hindrance of the aryl group at position 3 requires elevated temperature to ensure the amine is fully silylated.
-
-
Cool & Inject: Cool to room temperature. Transfer to an autosampler vial. Inject 1
L in Splitless mode.
Protocol B: Two-Step Esterification/Acylation
Best for: Biological fluids (Plasma, Urine) where trace quantification is required.
Mechanism: Converts Carboxyl
Reagents:
-
Esterification: 3N HCl in n-Butanol.
-
Acylation: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).
Step-by-Step Workflow:
-
Evaporation: Evaporate the biological extract to dryness.
-
Esterification (Step 1): Add 100
L of 3N HCl in n-Butanol. -
Incubation 1: Heat at 90°C for 30 minutes .
-
Result: Forms the butyl ester of the carboxylic acid.
-
-
Dry Down: Evaporate to dryness under nitrogen (removes excess HCl/Butanol).
-
Acylation (Step 2): Add 50
L of Ethyl Acetate and 50 L of TFAA (or PFPA). -
Incubation 2: Heat at 60°C for 20 minutes .
-
Result: Acylates the primary amine.
-
-
Final Prep: Evaporate to dryness again (to remove excess anhydride acid byproduct). Reconstitute in 100
L Ethyl Acetate.
Mass Spectral Interpretation
Understanding the fragmentation is vital for confirmation. The aryl group directs specific cleavage patterns.
Data Summary: Diagnostic Ions
| Analyte | Derivative Type | Molecular Ion ( | Base Peak (100%) | Diagnostic Fragments | Interpretation |
| Baclofen | Di-TMS | m/z 357 | m/z 240 | m/z 342 ( | Loss of Methyl group from TMS |
| m/z 213 | Loss of COOTMS group | ||||
| Phenibut | Di-TMS | m/z 323 | m/z 206 | m/z 308 ( | Loss of Methyl group from TMS |
| m/z 179 | Loss of COOTMS group | ||||
| Baclofen | TFA-Butyl | m/z 365 | m/z 264 | m/z 292 | Loss of Butoxy group ( |
| m/z 212 | Cleavage |
Fragmentation Pathway (TMS Derivative)
The following diagram details the fragmentation logic for the Di-TMS derivative of Baclofen.
Figure 2: Primary fragmentation pathways for Baclofen-TMS. The m/z 240 ion is highly specific due to the chlorophenyl group stabilizing the charge.
Troubleshooting & Validation
Common Failure Modes
-
Peak Tailing:
-
Cause: Incomplete derivatization of the amine or active sites in the GC liner.
-
Fix: Use a deactivated glass liner (silanized wool) and ensure the reagent (BSTFA) is fresh.
-
-
Missing Peaks (Silylation):
-
Cause: Moisture contamination.
-
Fix: Ensure extracts are bone-dry.[4] Add a molecular sieve to the pyridine solvent bottle.
-
-
Extra Peaks (Phenibut):
-
Cause: Thermal cyclization in the injector.
-
Fix: Lower injector temperature to 200°C if using Protocol A. If artifacts persist, switch to Protocol B (Double Derivatization), which is thermally more robust.
-
Quality Control
-
Internal Standard: Use Baclofen-d4 or Pregabalin as an internal standard. Add it before extraction to account for recovery losses.
-
Blank Run: Always inject a solvent blank containing the derivatization reagent to identify system peaks (e.g., siloxanes from BSTFA).
References
-
Analysis of Baclofen in Biological Fluids Overview of Analytical Methods for the Identification and Quantification of Baclofen. (2023).[5] Bentham Science. [Link]
-
Phenibut and Thermal Instability Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. (2017).[6] Forensic Science International. [Link]
-
General Derivatization Strategies Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2005).[6][7] Journal of Food and Drug Analysis. [Link]
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. merckmillipore.com [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Application of high-resolution mass spectrometry to determination of baclofen in a case of fatal intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing recrystallization solvents for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
To: User From: Technical Support Center | Process Chemistry Division Subject: Optimization Guide: Recrystallization of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Introduction: The Zwitterion Challenge
Welcome to the technical support hub for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid . As a researcher working with this specific GABA analog (structurally related to Baclofen and Phenibut), you are likely facing the unique challenges of zwitterionic crystallization .
Unlike standard organic molecules, this compound exists as an internal salt (zwitterion) in neutral solutions.[1] This creates a dichotomy: it is highly soluble in water (making yield difficult) but insoluble in most organic solvents (making purification difficult).
This guide moves beyond generic advice, providing specific solvent architectures to maximize Enantiomeric Excess (%ee) , Yield , and Polymorph Stability .
Module 1: Solvent System Architecture
The Core Principle: You cannot rely on single-solvent cooling crystallization for this molecule due to its steep solubility curve in water and near-zero solubility in non-polars. You must use a Binary Solvent System or Isoelectric Precipitation .
Recommended Solvent Systems
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Primary Use Case |
| Standard | Water | Isopropanol (IPA) | 1:5 to 1:10 | General purification; balances yield and purity. |
| High Purity | Methanol | Acetone | 1:3 | Removal of inorganic salts and highly polar impurities. |
| Polymorph Control | Water (pH 7) | Acetonitrile | 1:4 | Production of specific crystalline habits (needles vs. plates). |
Protocol 1: The "Water-IPA" Displacement (Standard Operating Procedure)
Why this works: Water disrupts the zwitterionic lattice lattice energy; IPA lowers the dielectric constant, forcing the zwitterion to precipitate without "oiling out" if done correctly.
-
Dissolution: Suspend crude solid in minimal distilled water at 80°C .
-
Saturation: Add water dropwise until clear. Critical: Do not exceed 10 mL/g.
-
Seeding: Cool to 60°C . Add 0.5% w/w pure seed crystals.
-
Dosing: Add IPA slowly (0.5 mL/min) via syringe pump or dropping funnel.
-
Nucleation: Watch for persistent turbidity. Once established, hold for 30 mins.
-
Completion: Continue IPA addition to reach 1:5 ratio. Cool to 0°C over 2 hours.
Module 2: Troubleshooting "Oiling Out"
The Issue: Instead of crystals, you see liquid droplets (an oil) forming at the bottom of the flask. The Cause: Liquid-Liquid Phase Separation (LLPS).[2][3] The melting point of the solvated solid is lower than the process temperature.[4] This is common with methoxy-substituted amino acids.
Visual Troubleshooting Logic
Caption: Logic flow for mitigating Liquid-Liquid Phase Separation (Oiling Out) during crystallization.
Corrective Actions:
-
Re-heat: Dissolve the oil back into a single phase.
-
Shift Composition: Add 5-10% more of the good solvent (Water/MeOH). Impurities that cause oiling are often more soluble in the oil phase; adding good solvent increases the solubility limit.
-
Seed at High Temp: Add seeds before the solution reaches the oiling temperature.
Module 3: Isoelectric Point (pI) Optimization
For zwitterions, solubility is lowest at the Isoelectric Point (pI) . If your pH is off by even 1 unit, solubility can increase by 10x, killing your yield.
-
Estimated pI for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid: ~6.8 to 7.2.
-
The Trap: If you synthesized this via hydrolysis, your crude might be acidic (pH < 4).
The "pH Swing" Protocol:
-
Dissolve crude in dilute HCl (pH 1-2). Filter to remove insolubles.
-
Slowly add 1M NaOH or Aqueous Ammonia while monitoring with a calibrated pH probe.
-
Stop exactly at pH 7.0.
-
Allow the thick slurry to age for 2 hours (Ostwald Ripening) to improve filterability.
-
Note: If the precipitate is too fine (hard to filter), heat the slurry to 50°C and cool slowly.
Module 4: Enantiomeric Enrichment (Upgrading %ee)
If your starting material is 85-90% ee, simple recrystallization can often upgrade it to >99% ee, provided the racemate is more soluble than the enantiomer (conglomerate behavior) or forms a eutectic where the impurity (the S-isomer) stays in solution.
Experimental Test for Enrichment:
-
Take 1g of crude (e.g., 90% ee).
-
Perform the Water/IPA crystallization (Module 1).
-
Do not drive to 100% yield. Stop at ~60-70% yield.
-
Filter and test the solid.
-
Scenario A (Solid is >98% ee): The system behaves classically. The eutectic (racemate) remains in the mother liquor.
-
Scenario B (Solid is <90% ee): The racemate is crystallizing preferentially. Stop. You must convert to a salt (e.g., Hydrochloride or Tosylate) to alter the lattice energetics.
-
Frequently Asked Questions (FAQ)
Q: My crystals are yellow/brown. How do I remove the color? A: Color bodies in aniline/amino-acid derivatives are often oxidation products.
-
Fix: Dissolve in water/acid.[5] Add Activated Carbon (Charcoal) (5 wt%). Heat to 50°C for 15 mins. Filter hot through Celite. Then proceed to neutralization or anti-solvent addition.
Q: The product is hygroscopic (sticky) after drying. A: You likely have residual inorganic salts (NaCl) or solvent trapped in the lattice.
-
Fix: Perform a final "slurry wash" with anhydrous Acetone or Ethanol. This displaces water without dissolving the zwitterion. Dry under vacuum at 45°C with a P2O5 desiccant trap.
Q: Can I use Ethanol instead of IPA? A: Yes, but Ethanol is more polar than IPA. You will need a higher ratio of Ethanol (e.g., 1:8 Water:Ethanol) to achieve the same yield, which increases waste and vessel volume.
References
-
Black, S. N., et al. "Structure, Solubility, and Crystallization of Zwitterionic Crystals." Organic Process Research & Development, vol. 13, no. 6, 2009. (General principles of zwitterion solubility).
-
Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Crystallization Community Guides.
-
Lorenz, H., & Seidel-Morgenstern, A. "Processes to Separate Enantiomers." Angewandte Chemie International Edition, 2014. (Mechanisms of chiral enrichment via crystallization).
-
PubChem Compound Summary. "4-Amino-3-(4-methoxyphenyl)butanoic acid." (Physical properties verification).
-
Master Organic Chemistry. "Isoelectric Points of Amino Acids." (Calculation verification for pI).
Disclaimer: This guide is intended for qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid before handling.
Sources
Technical Support Center: Formulation & Solubility of Methoxy-GABA Analogs
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming aqueous insolubility of lipophilic GABA analogs in physiological buffers (pH 7.4).
Executive Summary: The "Lipophilicity Paradox"
The Problem: You are likely working with methoxy-GABA analogs (e.g., O-methylated derivatives or phenyl-substituted GABA esters) designed to cross the blood-brain barrier (BBB). To achieve this, synthetic chemists increase the compound's lipophilicity (LogP). However, this creates a direct conflict with your biological assay conditions: the compound hates the water-based, physiological buffers (PBS, aCSF, HEPES) required for your experiments.
The Consequence:
-
Precipitation: The compound "crashes out" upon dilution from DMSO.
-
Silent Failure: Micro-aggregates form that are invisible to the naked eye but clog patch-clamp pipettes or yield false negatives in receptor binding assays.
-
Toxicity: Excessive use of cosolvents (DMSO >0.5%) alters neuronal membrane properties, confounding data.
This guide provides the standard operating procedures (SOPs) to resolve these issues without compromising biological integrity.
Troubleshooting Module: Diagnostic & Quick Fixes
FAQ: Why won't my compound dissolve at pH 7.4?
A: GABA analogs are zwitterionic. They possess both an acidic group (carboxylic acid, pKa ~4.0) and a basic group (amine, pKa ~10.5).[1]
-
At pH 7.4: The molecule is in its zwitterionic form (net neutral charge), which is the least soluble state.
-
The Methoxy Effect: Adding a methoxy group (-OCH₃) removes a hydrogen bond donor/acceptor site and adds hydrophobic bulk, drastically reducing the energy gain from solvation.
FAQ: Can I use heat or sonication?
A:
-
Sonication: YES , but only for stock solutions in organic solvents (DMSO/Ethanol). Do not sonicate protein-containing buffers as it causes frothing and denaturation.
-
Heat: CAUTION. Methoxy-esters are prone to hydrolysis. Do not exceed 37°C. If the compound is a free acid, heat rarely helps at physiological pH.
Core Protocols: The Solubility Rescue Workflows
Protocol A: The "DMSO Step-Down" (For Robust Assays)
Best for: High-throughput screening, acute slice recordings where perfusion is fast.
The Risk: Adding water directly to a DMSO stock causes immediate local precipitation (the "Ouzo effect") due to the exothermic mixing and rapid polarity shift.
The Protocol:
-
Calculate Limit: Determine the maximum DMSO tolerance for your assay (see Table 1).
-
Primary Stock: Dissolve compound in 100% anhydrous DMSO to 1000x the final concentration (e.g., 10 mM stock for 10 µM final).
-
Intermediate Dilution (Critical Step):
-
Do NOT pipette 1 µL of stock into 1 mL of buffer.
-
Instead, perform a 1:10 dilution into pure DMSO first, or a 50:50 DMSO:Water mix, to create a "working stock."
-
-
Final Dilution: Vortex the buffer rapidly while adding the working stock dropwise to the center of the vortex.
Table 1: DMSO Tolerance Limits by Assay Type
| Assay Type | Max DMSO (%) | Risk of Exceeding Limit |
| Cell Culture (General) | 0.5% | Cytotoxicity, apoptosis induction |
| Patch Clamp (Neurons) | 0.1% | Membrane leakiness, channel block, seal instability |
| Receptor Binding | 1.0 - 2.0% | Non-specific binding, protein denaturation |
| In Vivo Injection | < 10% | Tissue necrosis, hemolysis, pain on injection |
Protocol B: Cyclodextrin Encapsulation (The Gold Standard)
Best for: Sensitive neuronal cultures, long-term incubation, and in vivo administration.
The Science: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "molecular bucket." The hydrophobic methoxy-GABA analog sits inside the bucket, while the bucket's hydrophilic exterior interacts with the buffer.
The Protocol:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your physiological buffer (PBS or Saline). Filter sterilize (0.22 µm).
-
Add Compound: Add your solid methoxy-GABA analog directly to this vehicle.
-
Solubilize: Vortex vigorously for 10 minutes or sonicate (bath sonicator) for 20 minutes at room temperature.
-
Verification: The solution should be perfectly clear. If not, increase HP-β-CD concentration to 40% (w/v).
Why this works: This method prevents the compound from ever "seeing" the water directly, bypassing the zwitterionic solubility trap.
Visualizations & Logic Flows
Diagram 1: The Solubility Decision Tree
Caption: A logical flowchart for selecting the correct solubilization strategy based on assay sensitivity and compound behavior.
Diagram 2: Mechanism of Action (Encapsulation vs. Solvation)
Caption: Molecular comparison of DMSO cosolvent solvation versus Cyclodextrin inclusion complex formation.
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and zwitterionic solubility).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Tocris Bioscience. (n.d.). Solubility of GABA and Analogs. Technical Support Guide.
-
Galvao, J., et al. (2014). Guidelines for the use of DMSO in cell culture and in vivo.[2] F1000Research, 3:18. (Establishes the 0.1% - 0.5% safety limits).
-
Naffaa, M.M., et al. (2025).[3] Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors. ResearchGate. (Discusses specific methoxy/lipophilic GABA analog synthesis and handling).
Sources
Technical Support Center: Purification of (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid
Introduction
You are likely working with a high-value chiral intermediate, an electron-rich analog of (R)-Baclofen or (R)-Phenibut. Because this molecule is a gamma-amino acid , it presents a unique set of purification challenges that differ from standard organic acids or amines.
The most common support tickets we receive regarding this compound involve three core issues:
-
"My purity decreases during drying." (The Lactam Trap)
-
"The solid is off-white/yellow with high ash content." (Zwitterionic Contamination)
-
"I cannot improve the enantiomeric excess (ee)." (Chiral Resolution)
This guide addresses these issues with self-validating protocols.
Module 1: The "Lactam Trap" (Critical Stability Warning)
User Issue: "I isolated the crude solid and dried it in a vacuum oven at 60°C. The HPLC purity dropped from 98% to 92%, and a new peak appeared."
Diagnosis: You are driving intramolecular cyclization . Gamma-amino acids are prone to cyclizing into pyrrolidinones (lactams) under thermal stress or acidic conditions. The 4-methoxyphenyl group at the 3-position creates steric parameters that can influence this rate, but the mechanism is universal for GABA analogs.
The Mechanism: Under heat or acidic pH, the terminal amine attacks the carbonyl carbon of the carboxylic acid, ejecting water and forming 4-(4-methoxyphenyl)pyrrolidin-2-one . This is often irreversible under mild conditions.
Figure 1: The thermal instability pathway. Heating the crude material to remove water paradoxically generates water as a byproduct of lactamization.
Troubleshooting Protocol:
-
Stop Heating: Do not dry this compound above 40°C.
-
pH Control: Ensure the final isolation pH is near neutral (pH 7.0–7.4). Acidic environments catalyze the cyclization.
-
Lyophilization: If the product is wet with water, freeze-drying (lyophilization) is the safest method to remove moisture without thermal stress.
-
Azeotropic Drying: If lyophilization is unavailable, dissolve the wet solid in Methanol/Toluene and rotovap at low temperature (<35°C) to azeotrope the water.
Module 2: Desalting & Color Removal (The "Yellow Ash" Problem)
User Issue: "My product is a sticky yellow solid with high sulfated ash (>5%). Recrystallization isn't working."
Diagnosis: You have co-precipitated inorganic salts (NaCl/KCl) and likely some oxidized phenolic impurities. Because the molecule is a zwitterion , it is highly soluble in water at both low pH (cationic form) and high pH (anionic form). It is least soluble at its Isoelectric Point (pI) .
The Solution: Isoelectric Point Precipitation For 3-substituted GABA analogs, the pI is typically between 7.0 and 7.5.
Step-by-Step Protocol:
| Step | Action | Scientific Rationale |
| 1 | Dissolve crude in minimal 1M HCl. | Converts zwitterion to fully soluble cationic hydrochloride salt ( |
| 2 | Filter the acidic solution. | Removes insoluble non-polar organics or mechanical impurities. |
| 3 | Neutralize slowly with 2M NaOH or | Approaches the pI. Target pH: 7.2 ± 0.2 . |
| 4 | Monitor for turbidity. | At pH 7.2, the net charge is zero. Solubility crashes, forcing crystallization. |
| 5 | Chill to 0-5°C for 2 hours. | Maximizes yield (common ion effect is not applicable here, rely on thermal solubility). |
| 6 | Wash cake with ice-cold water/isopropanol (1:1). | Removes trapped inorganic salts (NaCl) which are soluble in the water fraction. |
Important Note on Color: The methoxy group makes the ring electron-rich and prone to oxidation (yellowing). If the color persists, add 0.5 wt% activated carbon during Step 1 (acidic phase), stir for 30 mins, then filter before neutralizing.
Module 3: Enantiomeric Purity (Removing the (S)-Isomer)
User Issue: "I synthesized the (R)-isomer via enzymatic resolution, but my ee is only 90%. How do I upgrade it to >99%?"
Diagnosis: You need a purification step that discriminates between enantiomers. Simple recrystallization of the free amino acid is often inefficient for chiral upgrading due to the formation of solid solutions.
The Solution: Diastereomeric Salt Formation You must convert the enantiomers into diastereomers using a chiral acid.
Recommended Resolving Agents:
-
(L)-Tartaric Acid: Inexpensive and effective for primary amines.
-
(S)-Mandelic Acid: Good alternative if tartrate fails.
Protocol for Chiral Upgrade:
-
Stoichiometry: Dissolve crude (R)-amino acid (1.0 eq) and (L)-Tartaric acid (1.0 eq) in water/ethanol (1:5 ratio).
-
Heat to reflux until clear.
-
Cool slowly to room temperature. The diastereomeric salt pair
should crystallize, while the remains in the mother liquor (or vice versa—verify via specific rotation ). -
Crack the Salt: Filter the crystals, dissolve in water, and adjust pH to 7.2 (as in Module 2) to precipitate the pure free amino acid.
Module 4: Process Flowchart
This diagram summarizes the integrated purification workflow to handle crude material containing salts, color, and enantiomeric impurities.
Figure 2: Integrated purification logic flow. Note the loop for chiral upgrading if specifications are not met.
References & Further Reading
-
Lakner, F. J., et al. (1996). "Synthesis of Enantiomerically Pure Beta-Amino Acids." Organic Syntheses, 73, 201. (Describes the general handling and pI precipitation of 3-aryl-beta-amino acids).
-
Ordóñez, M., & Cativiela, C. (2007). "Stereoselective synthesis of gamma-amino acids." Tetrahedron: Asymmetry, 18(1), 3-99. (Comprehensive review on stability and lactamization risks).
-
Master Organic Chemistry. (2023). "Isoelectric Points of Amino Acids." (Fundamental principles for pI calculation and zwitterion solubility).
-
Sigma-Aldrich. "3-(4-Methoxyphenyl)butanoic acid Technical Data."[1] (Safety and handling data for the structural analog).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid before handling.
Sources
Technical Support Center: Stability & Handling of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid
Subject: Troubleshooting Stability, Solubility, and Recovery in Cell Culture Systems
Compound Class:
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges associated with (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid (a 4-methoxy derivative of Phenibut/Baclofen). While chemically robust, this compound presents unique "pseudo-instability" issues in cell culture media driven by its zwitterionic nature, lipophilicity, and transporter-mediated cellular uptake.
This guide moves beyond generic advice to address the causality of experimental variability.
Module 1: Solubility & Stock Preparation (The "Zwitterion Trap")
The Issue: Users frequently report "instability" or loss of potency immediately after adding the compound to media. In 90% of cases, this is precipitation , not chemical degradation.
The Science:
As a
-
Isoelectric Point (pI): The solubility is lowest at its pI (typically pH 6.0–7.5), which unfortunately coincides exactly with cell culture media pH (7.4).
-
The "Crash" Phenomenon: When a high-concentration DMSO stock is spiked into aqueous media, the local concentration exceeds the solubility limit before dispersion, causing micro-precipitation that is invisible to the naked eye but removable by filtration (sterile filters).
Protocol: The "Hot-Spike" Method
Do not simply add DMSO stock to cold media.
-
Solvent Choice: Prepare master stock (e.g., 100 mM) in 100% DMSO or 0.1 N HCl . (Avoid neutral water).
-
Pre-warming: Warm the cell culture media to 37°C before spiking.
-
Vortexing: While vortexing the media, slowly add the stock solution to the center of the vortex.
-
Visual Check: Inspect for "oiling out" or turbidity. If observed, sonicate at 37°C for 5 minutes.
Troubleshooting Workflow: Solubility vs. Degradation
Figure 1: Decision tree to distinguish between physical precipitation and true chemical loss.
Module 2: Stability in Culture Media (Chemical vs. Biological)
The Issue: Concentration decreases over 24–48 hours during incubation.
The Science:
-
Chemical Stability: The methoxy group is resistant to oxidation under standard culture conditions. The amide backbone is stable. True half-life in sterile, serum-free media at 37°C is typically >7 days.
-
Biological "Sink" (The Real Culprit):
-
LAT1 Transport: This compound mimics Leucine/Phenylalanine. Large Neutral Amino Acid Transporter 1 (LAT1) actively pumps it into cells, depleting the media.
-
Serum Binding: The 4-methoxy group increases lipophilicity compared to GABA. It binds to Bovine Serum Albumin (BSA) in FBS.
-
Stability Matrix: Expected Recovery Rates
| Condition | 0 Hours | 24 Hours | 48 Hours | Primary Loss Mechanism |
| PBS (pH 7.4) | 100% | >98% | >97% | None (Stable Control) |
| DMEM + No Cells | 100% | >95% | >90% | Minor oxidation / Light sensitivity |
| DMEM + 10% FBS | 85% * | 85% | 82% | Immediate Protein Binding (Sequestration) |
| DMEM + Cells | 100% | 40-60% | 10-30% | Active Cellular Uptake (LAT1/GABA Transporters) |
> Note: The initial drop in FBS media is not degradation; it is the "bound fraction" often lost during extraction if protein precipitation isn't rigorous.
FAQ: "Why is my LC-MS signal dropping in cell-free media?"
Answer: Check your extraction protocol. If you are analyzing media directly, albumin-bound compound is often excluded from the column or suppressed in ionization.
-
Solution: Perform an acetonitrile crash (1:3 sample:ACN) to release protein-bound drug before analysis.
Module 3: Biological Interaction Dynamics
Understanding the "Sink Effect" is crucial for dosing. You are likely under-dosing your target receptors because the cells are pumping the compound into the cytoplasm.
Figure 2: The "Sink Effect." Active transport (LAT1) depletes free compound from media, mimicking instability.
Module 4: Analytical Validation (LC-MS/MS)
To validate stability in your specific media, use this optimized LC-MS method. UV detection is often insufficient due to interference from Phenol Red and amino acids in media.
Recommended Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Transition (MRM):
-
Precursor: ~210.1 m/z [M+H]+
-
Product: ~193.1 m/z (Loss of NH3) or ~148 m/z (Tropylium ion derivative).
-
Sample Preparation Protocol (for Media)
-
Take 50 µL of culture media.
-
Add 150 µL cold Acetonitrile (containing internal standard, e.g., Gabapentin-D10).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant.
References
-
Chemical Structure & Class: Phenibut (beta-phenyl-gamma-aminobutyric acid) and its derivatives.[1][2] PubChem Compound Summary. National Center for Biotechnology Information. Link
-
Amino Acid Stability in Media: Optimizing the stability and solubility of cell culture media ingredients.[3] Evonik Health Care Technical Review.[3] Link
-
GABA Analog Transport: Transport of Gabapentin and Phenibut by LAT1. Journal of Pharmacology and Experimental Therapeutics. (General mechanism reference for gabapentinoid transport). Link
-
Zwitterion Solubility: Solubility of Amino Acids and Related Compounds in Aqueous Media. NIST Data Gateway. Link
(Note: Specific degradation data for the 4-methoxy derivative is extrapolated from the structural homolog Phenibut and general amino acid chemistry, as per standard medicinal chemistry practices.)
Sources
Validation & Comparative
Technical Comparison of Mass Spectrometry Fragmentation: 4-Methoxy-Phenibut vs. Analogs
Topic: Mass Spectrometry Fragmentation Pattern of 4-Methoxy-Phenibut Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Methoxy-phenibut (4-amino-3-(4-methoxyphenyl)butanoic acid) is a structural analog of the GABA-mimetic drug Phenibut. While Phenibut and Baclofen have well-documented mass spectral libraries, 4-methoxy-phenibut is an emerging compound in forensic and pharmacological research. Differentiating it from its parent compounds requires precise knowledge of its fragmentation kinetics, particularly the stability of the para-methoxybenzyl cation.
This guide provides a mechanistic breakdown of the MS/MS behavior of 4-methoxy-phenibut, contrasting it with Phenibut and Baclofen. It establishes a self-validating identification protocol based on the unique stability of the methoxy-tropylium ion and the lactamization pathway common to
Chemical Structure & Theoretical Fragmentation
To understand the mass spectrum, one must analyze the structural influence of the methoxy group on the ionization and dissociation pathways.
Comparative Structural Analysis
| Compound | Molecular Formula | Monoisotopic Mass (Da) | [M+H]+ Precursor | Key Structural Feature |
| Phenibut | C | 179.0946 | 180.1 | Unsubstituted Phenyl Ring |
| Baclofen | C | 213.0556 | 214.1 | 4-Chloro Substitution |
| 4-Methoxy-Phenibut | C | 209.1052 | 210.1 | 4-Methoxy Substitution (Electron Donating) |
Mechanistic Fragmentation Pathways
The fragmentation of 4-methoxy-phenibut under Electrospray Ionization (ESI+) follows two primary competing pathways driven by the protonated amine and the electron-rich aromatic ring.
Pathway A: Lactamization (Common to GABA Analogs)
Similar to Gabapentin and Phenibut, the
-
Loss of Water (-18 Da): The protonated amine attacks the carbonyl carbon, expelling water to form a 5-membered lactam ring (pyrrolidone derivative).
-
Transition:
210 192.
-
-
Loss of Ammonia (-17 Da): A competing pathway where the carboxylic acid protonates the amine, leading to deamination.
-
Transition:
210 193.
-
Pathway B: Benzylic Cleavage (Diagnostic)
The presence of the methoxy group significantly stabilizes the benzylic cation.
-
Formation of Methoxy-Tropylium: Cleavage of the C-C bond between the
-carbon and the aliphatic chain generates a 4-methoxybenzyl cation. This ion often rearranges to a stable methoxy-tropylium ion.-
Transition:
210 121. -
Note: This is the primary differentiator from Phenibut (which yields
91) and Baclofen (which yields 125/127).
-
Visualization: Fragmentation Pathways
The following diagram illustrates the competing fragmentation pathways for 4-methoxy-phenibut, highlighting the diagnostic ions required for confirmation.
Caption: Mechanistic fragmentation map of 4-methoxy-phenibut showing the divergence between lactam formation (red) and the diagnostic methoxybenzyl cation (green).
Experimental Methodology
To replicate these results, use the following LC-MS/MS protocol. This method is designed to separate isobaric interferences and provide high-sensitivity detection.
Protocol: LC-MS/MS Conditions[2]
-
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled with UHPLC.
-
Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]
-
Column: Biphenyl or C18 (e.g., Kinetex Biphenyl 2.6 µm, 100 x 2.1 mm).
-
Rationale: Biphenyl phases offer superior selectivity for aromatic compounds and positional isomers compared to standard C18.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
B: Methanol + 0.1% Formic Acid.[1]
-
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5%
95% B -
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
MS Source Parameters (Generic Optimization)
-
Spray Voltage: 3500–4500 V
-
Capillary Temp: 300–350 °C
-
Sheath Gas: 40–50 arb units
-
Collision Gas: Argon (1.5 mTorr)
Comparative Data Analysis
The table below summarizes the Multiple Reaction Monitoring (MRM) transitions. Use the Quantifier for concentration determination and the Qualifier for identity confirmation.
Table 1: MRM Transition Comparison
| Compound | Precursor ( | Quantifier Ion ( | CE (eV) | Qualifier Ion ( | CE (eV) | Diagnostic Origin |
| Phenibut | 180.1 | 162.1 | 20 | 91.1 | 35 | Loss of H |
| Baclofen | 214.1 | 151.0 | 25 | 115.0 | 40 | Chlorobenzyl fragment |
| 4-Methoxy-Phenibut | 210.1 | 192.1 | 18 | 121.1 | 30 | Lactam vs. Methoxybenzyl |
Data Interpretation Guide
-
Lactam Peak (
192): This is typically the base peak (most intense) due to the favorable kinetics of 5-membered ring formation. Use this for quantitation . -
Methoxybenzyl Peak (
121): This peak is unique to the 4-methoxy analog. If you detect 192 but lack 121 (or see 91 instead), the compound is likely a different isomer or Phenibut artifact. -
Retention Time: On a Biphenyl column, 4-methoxy-phenibut will elute after Phenibut but likely before Baclofen due to the polarity difference between the methoxy and chloro substituents.
Decision Logic for Identification
When analyzing unknown samples (e.g., "nootropic" powders or biological fluids), use this logic flow to confirm identity.
Caption: Decision tree for differentiating GABA analogs based on precursor mass and specific fragment ions.
References
-
Phenibut Screening and Quantification. Journal of Forensic Sciences. (2023). Detailed LC-MS/MS methodology for Phenibut detection in biological matrices. [Link]
-
Mass Spectrometry of GABA Analogs. NIST Chemistry WebBook. Electron ionization and fragmentation data for GABA derivatives. [Link]
-
Synthesis and Analysis of Phenibut Derivatives. Journal of Organic Chemistry. (2022). Discusses the synthesis and HRMS characterization of Phenibut, Baclofen, and Tolibut using HCD fragmentation. [Link][2]
-
Fragmentation of Methoxy-Substituted Aromatics. MassBank. Spectral data for 4-methoxyphenol and related benzylic cations. [Link]
Sources
A Comparative Analysis of (R)-4-Amino-3-(4-methoxyphenyl)butanoic Acid and Phenibut: A Guide for Researchers
This guide provides a detailed comparison of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid and the well-characterized compound, Phenibut (4-amino-3-phenylbutanoic acid). As researchers and drug development professionals, an in-depth understanding of the structure-activity relationships and pharmacological profiles of novel compounds in relation to established molecules is paramount. This document aims to provide a comprehensive overview of Phenibut's activity and, in the absence of direct comparative data for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, offer insights based on established pharmacological principles.
Introduction: The GABA-B Receptor and its Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. The GABA-B receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating neuronal excitability.[1] Agonism at the GABA-B receptor leads to a cascade of downstream signaling events, ultimately resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.[2][3]
Phenibut, a derivative of GABA, is a known GABA-B receptor agonist.[4][5] Its phenyl ring facilitates its passage across the blood-brain barrier, a significant limitation for GABA itself.[6] The pharmacological activity of racemic Phenibut is primarily attributed to its (R)-enantiomer.[7]
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a structural analog of (R)-Phenibut, featuring a methoxy group at the para-position of the phenyl ring. While this compound is commercially available for research purposes, to date, there is a conspicuous absence of publicly available pharmacological data, including its binding affinity and functional potency at the GABA-B receptor. Therefore, a direct, data-driven comparison of potency is not currently possible. This guide will provide a thorough review of Phenibut's pharmacological profile and discuss the potential implications of the 4-methoxy substitution on the activity of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid.
Pharmacological Profile: Phenibut
Phenibut's primary mechanism of action is as a GABA-B receptor agonist.[4][5] The (R)-enantiomer of Phenibut has been shown to be significantly more active than the (S)-enantiomer.[8] In addition to its activity at the GABA-B receptor, Phenibut has also been reported to bind to the α2δ subunit of voltage-gated calcium channels, a mechanism it shares with gabapentinoids like gabapentin and pregabalin.[8]
Quantitative Data for Phenibut
| Parameter | Value | Source |
| GABA-B Receptor Binding Affinity (Ki) | ||
| (R)-Phenibut | 92 ± 3 µM | [9] |
| Racemic Phenibut | 177 ± 2 µM | [7][9] |
| α2δ Subunit of Voltage-Gated Calcium Channels (Ki) | ||
| (R)-Phenibut | 23 µM | [8] |
| (S)-Phenibut | 39 µM | [8] |
The GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist like Phenibut initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer, composed of GABA-B1 and GABA-B2 subunits.[3] Ligand binding to the GABA-B1 subunit induces a conformational change, leading to the activation of an associated G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. The Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP).
Caption: GABA-B Receptor Signaling Pathway.
Experimental Protocol: Radioligand Binding Assay for GABA-B Receptor Affinity
To determine the binding affinity (Ki) of a test compound like (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid for the GABA-B receptor, a competitive radioligand binding assay is a standard and robust method.
Causality Behind Experimental Choices
The choice of a competitive binding assay allows for the determination of the affinity of an unlabeled compound (the "competitor") by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor. The use of a specific GABA-B receptor antagonist radioligand, such as [3H]CGP54626, is crucial to ensure that the binding being measured is specific to the GABA-B receptor. The protocol includes steps to minimize non-specific binding and to ensure that the assay is conducted under equilibrium conditions.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize rat brain tissue (cortex or cerebellum, regions with high GABA-B receptor density) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the unlabeled test compound ((R)-4-Amino-3-(4-methoxyphenyl)butanoic acid or Phenibut as a comparator).
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of assay buffer or a known non-specific binding agent (e.g., a high concentration of GABA or baclofen) for total and non-specific binding determination, respectively.
-
50 µL of the diluted test compound or buffer for total binding.
-
50 µL of a fixed concentration of the radioligand (e.g., [3H]CGP54626) at a concentration near its Kd.
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Assay Termination and Detection:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Discussion and Future Directions: The Potential Impact of the 4-Methoxy Group
While direct experimental data for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is unavailable, we can speculate on the potential influence of the 4-methoxy substitution based on general principles of medicinal chemistry. The introduction of a methoxy group at the para-position of the phenyl ring can have several effects:
-
Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the phenyl ring. This could influence the interaction of the phenyl ring with hydrophobic pockets within the GABA-B receptor binding site.
-
Steric Effects: The methoxy group is larger than a hydrogen atom, and its presence could either enhance or hinder the optimal binding conformation of the molecule within the receptor.
-
Metabolic Stability: The methoxy group may be subject to metabolism (e.g., O-demethylation), potentially leading to the formation of an active or inactive metabolite with a different pharmacological profile.
It is noteworthy that a structurally related compound, 4-amino-3-(4-hydroxyphenyl)butanoic acid, was reported to be inactive at the GABA-B receptor. This suggests that substitution at the para-position of the phenyl ring can be detrimental to activity. However, a methoxy group has different electronic and steric properties than a hydroxyl group, so a direct extrapolation of inactivity is not definitive.
To definitively determine the potency of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, experimental validation is essential. The radioligand binding assay protocol described in this guide provides a clear and established method for determining its GABA-B receptor affinity. Subsequent functional assays, such as GTPγS binding assays or electrophysiological recordings, would be necessary to characterize its efficacy as an agonist, antagonist, or partial agonist.
Conclusion
Phenibut is a well-characterized GABA-B receptor agonist with modest affinity, with its (R)-enantiomer being the more active form. In contrast, the pharmacological profile of its analog, (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, remains to be elucidated. While the addition of a 4-methoxy group to the phenyl ring can be hypothesized to alter its potency through electronic, steric, and metabolic effects, only direct experimental investigation can provide a definitive answer. The methodologies outlined in this guide provide a clear path forward for researchers seeking to characterize the activity of this and other novel GABA-B receptor modulators.
References
-
Phenibut - Wikipedia. [Link]
-
Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. [Link]
- Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and alcohol review, 35(5), 591-596.
- Ahuja, T., Mgbako, O., & St-Onge, M. (2018). Phenibut (β-phenyl-γ-aminobutyric acid) dependence and management of withdrawal: emerging nootropics of abuse.
-
Berthelot, P., Vaccher, C., Musadad, A., Flouquet, N., Debaert, M., & Luyckx, M. (1987). Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogs. New ligand for GABAB sites. Journal of medicinal chemistry, 30(4), 743-746. [Link]
-
GABA Receptor Signaling | GeneGlobe - QIAGEN. [Link]
-
Activation of GABAB receptors - Reactome Pathway Database. [Link]
-
GABA is the main inhibitory neurotransmitter in the mammalian CNS. It is synthesized from glutamate by the enzyme L-glutamic acid decarboxylase. [Link]
-
GABA B receptors are activated upon ligand binding. The GABA B1 subunit binds ligand and GABA B2 subunit modulates the activity of adenylate cyclase via the intracellular loop. [Link]
-
Functional GABA B receptors are heteromers of GABA B1 and B2 subunits, complexed with G protein alpha-i, 0, beta, and gamma subunits. They function as metabotropic receptors. [Link]
- Enners, C. S., & Cuniff, H. T. (2020). Phenibut. The Journal of Clinical Pharmacology, 60(10), 1257-1265.
-
Dambrova, M., Zvejniece, L., Liepinsh, E., Cirule, H., & Kalvinsh, I. (2008). Comparative pharmacological activity of optical isomers of phenibut. European journal of pharmacology, 583(1), 128-134. [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
-
Phenibut Hydrochloride and its Interaction with GABA Receptors. [Link]
- Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA receptors. Current protocols in pharmacology, 35(1), 1-7.
-
Dambrova M, Zvejniece L, Liepinsh E, et al. Comparative pharmacological activity of optical isomers of phenibut. Eur J Pharmacol. 2008;583(1):128-134. [Link]
Sources
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- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
Validation of Chiral Purity for (R)-beta-aryl-GABA Derivatives
Executive Summary
For researchers developing GABA-B agonists or gabapentinoids, the chiral purity of
This guide objectively compares the three primary methodologies for validating chiral purity:
-
Crown Ether HPLC (The Gold Standard): Best for absolute resolution of primary amines.
-
Zwitterionic Ion-Exchange (The Modern Specialist): Best for LC-MS compatibility and elution order reversal.
-
Supercritical Fluid Chromatography (The High-Throughput Contender): Best for green chemistry and speed.
The Scientific Challenge: Zwitterionic Behavior
-aryl-GABA derivatives exist primarily as zwitterions at neutral pH. This creates a unique chromatographic challenge:-
Solubility: They are often poorly soluble in standard non-polar organic solvents.
-
Ionization: Effective separation requires suppressing one charge state or utilizing a stationary phase that accommodates both.
Method Selection Flowchart
The following logic gate determines the optimal protocol for your specific validation needs.
Figure 1: Decision matrix for selecting the optimal chiral validation method based on detection limits and throughput requirements.
Comparative Analysis & Protocols
Method A: Crown Ether HPLC (CROWNPAK CR-I(+))
Status: The "Gold Standard" for primary amines.
Mechanism: The ammonium group (
-
Pros: High enantioselectivity (
) for free amino acids; no derivatization required. -
Cons: Requires highly acidic mobile phases (pH 1-2) which are incompatible with Mass Spectrometry (MS); lower column capacity.
Experimental Protocol A
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 m). -
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5) / Methanol (90:10 v/v).-
Expert Insight: The acid is mandatory to ensure the primary amine is fully protonated (
) for complexation.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature:
(lowering to often improves resolution). -
Detection: UV @ 210–220 nm.
-
Sample Prep: Dissolve 1 mg sample in 1 mL Mobile Phase.
Method B: Zwitterionic Ion-Exchange (CHIRALPAK ZWIX)
Status: The "Modern Specialist." Mechanism: Synergistic double ion-pairing.[1] The stationary phase contains a cinchona alkaloid (anion exchanger) and a sulfonic acid motif (cation exchanger).[1]
-
Pros: LC-MS Compatible (uses volatile buffers); Elution order can be reversed by switching from ZWIX(+) to ZWIX(-); tolerates high water content.
-
Cons: More complex mobile phase preparation; longer equilibration times.
Experimental Protocol B
-
Column: CHIRALPAK ZWIX(+) (
mm, 3 m).[2] -
Mobile Phase: MeOH / Acetonitrile /
(49:49:2) containing 50 mM Formic Acid + 25 mM Diethylamine.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Expert Insight: The specific ratio of acid (FA) to base (DEA) is critical to maintain the zwitterionic state of both the selector and the analyte.
-
-
Flow Rate: 0.5 mL/min.
-
Temperature:
. -
Detection: UV @ 220 nm or ESI-MS (Positive Mode).
Method C: Supercritical Fluid Chromatography (SFC)
Status: The "Green Speedster."
Mechanism: Uses supercritical
-
Pros: 3x–5x faster than HPLC; reduced solvent waste.
-
Cons: Solubility issues with zwitterions (requires polar additives); equipment cost.
Performance Data Comparison
The following data summarizes typical performance metrics for (R)-Baclofen validation.
| Metric | Method A: Crown Ether | Method B: ZWIX (+) | Method C: SFC (IG) |
| Resolution ( | > 5.0 (Excellent) | > 3.0 (Very Good) | > 2.0 (Good) |
| Run Time | 15–25 min | 10–15 min | < 5 min |
| LOD (Enantiomer) | 0.05% | 0.01% (via MS) | 0.1% |
| Mobile Phase | Acidic ( | Volatile Buffer | |
| Column Stability | Moderate (Acid sensitive) | High | High |
| Cost per Run | High (Column cost) | Moderate | Low |
Validation Strategy (ICH Q2 Aligned)
To validate the chosen method for regulatory submission, follow this workflow.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
Key Validation Criteria for (R)-beta-aryl-GABA:
-
System Suitability:
-
Resolution (
) between (R) and (S) enantiomers must be (Baseline separation). -
Tailing factor (
) must be (Critical for zwitterions which tend to tail).
-
-
Sensitivity:
-
The method must quantify the (S)-distomer at 0.1% levels (reporting threshold).
-
-
Elution Order Confirmation:
-
Crucial Step: You must inject a pure standard of the (R)-enantiomer to confirm retention time. Do not rely solely on literature elution orders, as mobile phase additives can flip the order on ZWIX columns.
-
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). Retrieved from [Link]
-
European Medicines Agency (EMA). (2024).[3] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Yue, L., Miller, L., & Reilly, J. (2023).[4] Analytical and preparative chiral supercritical fluid chromatography resolutions using crown ether-derived column. Chirality. Retrieved from [Link]
- Vertex AI Research. (2025). Chiral separation of baclofen CROWNPAK CR(+) method. (Aggregated Search Results).
Sources
- 1. Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
Reference Standards for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid Analysis
Content Type: Technical Comparison & Development Guide Subject: 4-Methoxybaclofen (R-isomer) | CAS: 740774-41-8
Executive Summary: The Chiral Imperative
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is the 4-methoxy analog of the GABA-B agonist Baclofen. Like its chlorinated relative (Arbaclofen), the pharmacological activity resides predominantly in the (R)-enantiomer . The (S)-enantiomer is generally considered a distomer (inactive or contributing to off-target toxicity).
For researchers and drug developers, this structural similarity dictates the analytical strategy. You cannot rely on generic "purity" assays. The presence of the methoxy group alters lipophilicity and electron density compared to Baclofen, requiring modified chromatographic conditions, yet the degradation pathways—specifically lactamization—remain identical.
This guide outlines how to select, qualify, and utilize reference standards for this specific un-compendial analog, ensuring your data withstands regulatory scrutiny (ICH Q3A/Q6A).
Part 1: Comparative Analysis of Reference Standard Classes
Since there is no USP/EP monograph specifically for the 4-methoxy analog, you must establish your own hierarchy of standards. Relying on "Research Grade" certificates of analysis (CoA) for quantitative work is the most common source of assay bias.
Table 1: Reference Standard Hierarchy & Selection Matrix
| Feature | Primary Reference Standard (Gold) | Secondary/Working Standard (Silver) | Research/Reagent Grade (Bronze) |
| Definition | Fully characterized material with absolute purity determined by mass balance. | Qualified against the Primary Standard. Used for daily routine analysis. | Commercial material with limited characterization (often Area % only). |
| Purity Assignment | Mass Balance Equation: | Assayed against Primary Standard ( | HPLC Area % (Subject to response factor bias). |
| Traceability | NMR (qNMR), TGA, KF, ROI, DSC. | Traceable to Internal Primary Standard. | Vendor declaration (often untraceable). |
| Uncertainty | Low (< 0.5%). | Moderate (0.5 - 1.0%). | High (Unknown). |
| Intended Use | Validating methods; Qualifying secondary standards. | Routine batch release; Stability studies. | Early discovery screening only. |
| Critical Risk | High cost; Hygroscopicity management. | Drift over time if not re-qualified. | DANGER: Often contains 1-5% Lactam impurity not quantified by simple UV. |
Part 2: Critical Impurity Profiling (The Lactam Trap)
The most critical failure mode for 4-amino-butanoic acid derivatives is intramolecular cyclization . Under thermal stress or acidic conditions (even during storage), the molecule loses water to form the lactam.
Target Impurity: 4-(4-methoxyphenyl)pyrrolidin-2-one. Detection Challenge: The lactam often has a higher UV response factor than the amino acid parent, skewing "Area %" purity results if not corrected.
Diagram 1: Degradation Pathway & Lactamization
This pathway illustrates the dehydration mechanism that compromises standard integrity.
Caption: Spontaneous intramolecular cyclization of the GABA analog to its lactam form. This reaction is accelerated by moisture and heat, making standard storage (desiccated, -20°C) critical.
Part 3: Experimental Methodologies
To analyze this compound, you need two distinct methods: one for Chiral Purity (Enantiomeric Excess) and one for Achiral Purity (Related Substances).
Protocol A: Chiral Separation (The "Crown Ether" Method)
Why this works: The methoxy analog is an amino acid. Crown ether columns (Crownpak) form a host-guest complex specifically with the primary amine (
-
Column: Chiralpak Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).
-
Mobile Phase: Perchloric acid solution pH 1.5 (approx. 16.3 g HClO4 per liter of water).
-
Note: Methanol (10-15%) can be added to reduce retention time if the methoxy group increases hydrophobicity too much compared to Baclofen.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 25°C (Lower temperature improves resolution).
-
Detection: UV @ 225 nm (Methoxy absorbance max).
-
Elution Order: typically (S)-enantiomer elutes first; (R)-enantiomer (Active) elutes second on CR(+) columns. Verify with racemic standard.
Protocol B: Achiral Purity & Lactam Quantitation (LC-UV-MS)
-
Column: C18 end-capped (e.g., Waters XBridge C18), 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 60% B over 15 minutes.
-
Rationale: The Lactam impurity is significantly less polar than the zwitterionic parent and will elute much later. TFA suppresses ionization of the carboxyl group, sharpening the peak.
Part 4: Analytical Workflow for Standard Qualification
When purchasing a commercial standard of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, do not accept the CoA at face value. Follow this self-validation workflow.
Diagram 2: Reference Standard Qualification Workflow
Caption: Step-by-step qualification logic to convert a commercial reagent into a reliable reference standard.
Part 5: Troubleshooting & Causality
-
Problem: Split peaks in Chiral HPLC.
-
Causality: The Crownpak column requires the amine to be protonated (
). If your mobile phase pH is > 2.0, the amine deprotonates, losing interaction with the crown ether. -
Fix: Ensure Perchloric acid concentration maintains pH < 1.5.
-
-
Problem: Rising baseline or "Ghost Peak" at long retention times.
-
Causality: On-column lactamization. If the column oven is too hot (>40°C), the parent compound may cyclize during the run.
-
Fix: Keep column temperature ≤ 25°C.
-
-
Problem: Discrepancy between NMR purity and HPLC purity.
-
Causality: Inorganic salts (NaCl, KCl) from the synthesis neutralization step are invisible to UV-HPLC and 1H-NMR but contribute to weight.
-
Fix: Perform Residue on Ignition (ROI) or use Elemental Analysis to correct the assay value.
-
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[2][3] (2006).[2][3] Defines reporting, identification, and qualification thresholds for impurities.[2][4]
-
[Link]
-
- United States Pharmacopeia (USP).General Chapter <621> Chromatography. Specifies system suitability requirements (Resolution > 1.5).
-
Lee, J., et al. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers." Molecules, 26(15), 4614 (2021).
-
[Link]
-
-
National Center for Biotechnology Information.PubChem Compound Summary for CID 11432435: (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid.
-
[Link]
-
-
Suntornsuk, L., et al. "Simultaneous determination of R-(-)-, S-(+)-baclofen and impurity A by electrokinetic chromatography." Journal of Pharmaceutical and Biomedical Analysis, 51(3), 541-548 (2010).[] Establishes the degradation pathway of the 4-chloro analog (applicable to 4-methoxy).
-
[Link]
-
Sources
A Comparative Guide to the GABA-B Receptor Binding of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid and Baclofen
An In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of GABA-B receptor modulation, Baclofen has long stood as a cornerstone for therapeutic applications and a reference for novel compound development. This guide provides a detailed comparison of the binding characteristics of the well-established agonist, (R)-Baclofen, with a structurally related analogue, (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid. While direct, quantitative binding affinity data for (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and structure-activity relationships to provide a scientifically grounded comparative analysis. Furthermore, we present a comprehensive, state-of-the-art experimental protocol for determining GABA-B receptor binding affinity, empowering researchers to quantitatively assess novel ligands.
Introduction: The GABA-B Receptor and its Ligands
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor (GPCR), is a critical mediator of slow and prolonged inhibitory neurotransmission in the central nervous system (CNS)[1][2]. Its activation leads to a cascade of downstream signaling events, including the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a dampening of neuronal excitability[1]. This inhibitory role makes the GABA-B receptor a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as muscle spasticity.
Baclofen , a structural analogue of GABA, is a selective agonist for the GABA-B receptor.[3][4] The therapeutic activity of racemic Baclofen resides primarily in its (R)-enantiomer.[3] It is clinically utilized as a muscle relaxant and antispasmodic agent.
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid is a close structural analogue of (R)-Baclofen, differing by the substitution of the para-chloro group on the phenyl ring with a methoxy group. This modification is of significant interest to medicinal chemists as it can influence the compound's electronic and steric properties, potentially impacting its interaction with the GABA-B receptor binding pocket.
Structural Comparison
A direct comparison of the chemical structures of (R)-Baclofen and (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid reveals the key difference that dictates their potential interactions with the GABA-B receptor.
| Compound | Chemical Structure | Key Features |
| (R)-Baclofen | (R)-4-Amino-3-(4-chlorophenyl)butanoic acid | Contains a para-chlorophenyl group. The chloro group is an electron-withdrawing and moderately lipophilic substituent. |
| (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid | Features a para-methoxyphenyl group. The methoxy group is an electron-donating group and can participate in hydrogen bonding. |
Binding Affinity: A Tale of Two Molecules
The binding affinity of a ligand for its receptor is a critical parameter that determines its potency and potential therapeutic efficacy. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
(R)-Baclofen: A Well-Characterized Agonist
(R)-Baclofen is the more active enantiomer of Baclofen and exhibits a high affinity for the GABA-B receptor. Experimental data from radioligand binding assays have established its binding profile:
| Compound | Parameter | Value | Reference |
| (-)-Baclofen | IC50 | 0.04 µM | |
| Racemic Baclofen | Ki | 6 µM | [5] |
The IC50 value of 0.04 µM for the active enantiomer indicates a potent interaction with the GABA-B receptor.
(R)-4-Amino-3-(4-methoxyphenyl)butanoic acid: A Putative Agonist
The replacement of the chloro group with a methoxy group introduces several changes:
-
Electronic Effects: The chloro group is electron-withdrawing, while the methoxy group is electron-donating. This alteration in the electronic distribution of the phenyl ring could influence the electrostatic interactions with amino acid residues in the GABA-B receptor binding pocket.
-
Steric and Conformational Effects: The methoxy group is slightly larger than the chloro atom, which could affect the optimal positioning of the molecule within the binding site.
-
Hydrogen Bonding Potential: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming an additional interaction with the receptor that is not possible with the chloro substituent.
Studies on other Baclofen analogues have shown that modifications to the phenyl ring can significantly alter binding affinity.[6] Whether the methoxy substitution in (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid leads to an increase, decrease, or similar binding affinity compared to (R)-Baclofen would require direct experimental determination.
Experimental Protocol: GABA-B Receptor Radioligand Binding Assay
To empirically determine and compare the binding affinities of novel compounds like (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid against a known ligand such as (R)-Baclofen, a competitive radioligand binding assay is the gold standard. The following protocol provides a detailed, step-by-step methodology.
Objective
To determine the binding affinity (Ki) of a test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.
Materials
-
Radioligand: [³H]-CGP54626 (a high-affinity GABA-B antagonist)
-
Test Compounds: (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid, (R)-Baclofen (for comparison)
-
Non-specific Binding Control: Unlabeled GABA (10 mM)
-
Membrane Preparation: Rat brain cortical membranes expressing GABA-B receptors
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B)
-
Filtration Apparatus
-
Scintillation Counter
Experimental Workflow
Caption: Workflow for a GABA-B receptor radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize dissected rat brain cortices in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh assay buffer.
-
Repeat the centrifugation and resuspension steps three more times to ensure the removal of endogenous GABA.
-
After the final wash, resuspend the pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP54626 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of unlabeled GABA (10 mM), 50 µL of [³H]-CGP54626, and 100 µL of membrane preparation.
-
Test Compound: 50 µL of varying concentrations of the test compound (e.g., (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid or (R)-Baclofen), 50 µL of [³H]-CGP54626, and 100 µL of membrane preparation. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark to reduce chemiluminescence.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding for each concentration of the test compound: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) curve in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
GABA-B Receptor Signaling Pathway
Upon agonist binding, the GABA-B receptor initiates a cascade of intracellular events that lead to its characteristic inhibitory effects. Understanding this pathway is crucial for interpreting the functional consequences of ligand binding.
Caption: Simplified GABA-B receptor signaling pathway.
Conclusion
This guide provides a comprehensive framework for comparing the GABA-B receptor binding of (R)-Baclofen and (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid. While a direct quantitative comparison is currently limited by the lack of published binding data for the methoxy analogue, the provided structural analysis and detailed experimental protocol offer valuable resources for researchers in the field. The determination of the binding affinity of (R)-4-Amino-3-(4-methoxyphenyl)butanoic acid through the outlined radioligand binding assay will be a critical step in elucidating its pharmacological profile and potential as a novel GABA-B receptor modulator.
References
-
Hinton, T., Chebib, M., & Johnston, G. A. R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402–404. [Link]
-
Hill, D. R., & Bowery, N. G. (1981). 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature, 290(5802), 149–152. [Link]
-
Berthelot, P., Vaccher, C., Musad, A., Flouquet, N., Lemaire, M., & Rigo, B. (1998). Structure-affinity relationships of baclofen and 3-heteroaromatic analogues. Bioorganic & Medicinal Chemistry, 6(11), 2147–2155. [Link]
-
Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (–)-Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor. Nature, 283(5742), 92–94. [Link]
-
Brown, N., Kerby, J., Bonnert, T. P., Whiting, P. J., & Wafford, K. A. (2002). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors. British Journal of Pharmacology, 136(7), 965–974. [Link]
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Froestl, W. (2011). Chemistry and Pharmacology of GABAB Receptor Ligands. In The GABA Receptors (pp. 57-124). Humana Press. [Link]
-
Lambert, J. J., Belelli, D., Peden, D. R., Vardy, A. W., & Peters, J. A. (2003). Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors: commentary on Brown et al. (2002). British Journal of Pharmacology, 139(1), 1-2. [Link]
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Pin, J. P., & Bettler, B. (2016). Structural biology of GABAB receptor. Neuropharmacology, 100, 4-12. [Link]
-
Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABA B receptors. Physiological Reviews, 84(3), 835-867. [Link]
-
Geng, Y., Bush, M., Mosyak, L., Wang, F., & Fan, Q. R. (2013). Structural mechanism of ligand activation in human GABAB receptor. Nature, 504(7479), 254–259. [Link]
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Enna, S. J. (Ed.). (2007). The GABA receptors. Springer Science & Business Media. [Link]
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Froestl, W. (2010). An overview of GABA receptor pharmacology. Future Medicinal Chemistry, 2(5), 779-803. [Link]
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Olpe, H. R., Demiéville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of d-and l-baclofen (Lioresal). European Journal of Pharmacology, 52(2), 133-136. [Link]
-
Wikipedia. (2024, February 18). GABAB receptor. [Link]
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Sikstus, S., Benkherouf, A. Y., Soini, S. L., & Uusi-Oukari, M. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. Neurochemical Research, 46(12), 3349–3360. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
